molecular formula C8H5BrN2 B1287984 8-Bromoquinazoline CAS No. 1123169-41-4

8-Bromoquinazoline

Cat. No.: B1287984
CAS No.: 1123169-41-4
M. Wt: 209.04 g/mol
InChI Key: UXVYREUIHBIBKO-UHFFFAOYSA-N
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Description

8-Bromoquinazoline is a useful research compound. Its molecular formula is C8H5BrN2 and its molecular weight is 209.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXVYREUIHBIBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592749
Record name 8-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-41-4
Record name 8-Bromoquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-bromoquinazoline, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound in the current literature, this guide presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data derived from analogous compounds.

Introduction

Quinazolines are a class of bicyclic heterocyclic aromatic compounds that form the core structure of numerous biologically active molecules. The introduction of a bromine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the quinazoline scaffold, making this compound a valuable intermediate for the synthesis of novel therapeutic agents. This document outlines a plausible synthetic route and provides detailed predicted analytical data to aid researchers in its preparation and identification.

Proposed Synthesis of this compound

A common and effective method for the synthesis of the quinazoline core is the Niementowski quinazoline synthesis. This guide proposes a two-step synthetic sequence starting from the commercially available 2-amino-3-bromobenzoic acid. The initial step involves the formation of 8-bromoquinazolin-4(3H)-one, which is subsequently converted to the target molecule, this compound.

Synthesis Pathway

Synthesis_Pathway A 2-Amino-3-bromobenzoic acid C 8-Bromoquinazolin-4(3H)-one A->C Niementowski Reaction (Heat) B Formamide B->C E 4-Chloro-8-bromoquinazoline C->E Chlorination D SOCl2 or POCl3 D->E G This compound E->G Catalytic Hydrogenation F H2, Pd/C F->G

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

This procedure is adapted from the general Niementowski quinazoline synthesis.[1][2][3]

  • Materials:

    • 2-Amino-3-bromobenzoic acid

    • Formamide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-3-bromobenzoic acid (1.0 equivalent) and an excess of formamide (10-20 equivalents) is prepared.

    • The reaction mixture is heated to 150-160 °C and maintained at this temperature for 2-4 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water with vigorous stirring.

    • The resulting precipitate is collected by vacuum filtration.

    • The crude product is washed with cold water and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 8-bromoquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-8-bromoquinazoline

  • Materials:

    • 8-Bromoquinazolin-4(3H)-one

    • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • A mixture of 8-bromoquinazolin-4(3H)-one (1.0 equivalent) and an excess of thionyl chloride or phosphorus oxychloride (5-10 equivalents) is taken in a round-bottom flask fitted with a reflux condenser.

    • A catalytic amount of DMF is added to the mixture.

    • The reaction mixture is heated at reflux for 2-4 hours.

    • After completion of the reaction, the excess thionyl chloride or phosphorus oxychloride is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice with stirring.

    • The precipitated solid is collected by filtration, washed with cold water, and dried to afford 4-chloro-8-bromoquinazoline.

Step 3: Synthesis of this compound

  • Materials:

    • 4-Chloro-8-bromoquinazoline

    • Palladium on carbon (10% Pd/C)

    • Triethylamine or Sodium acetate

    • Methanol or Ethanol

  • Procedure:

    • 4-Chloro-8-bromoquinazoline (1.0 equivalent) is dissolved in methanol or ethanol in a hydrogenation vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • A base such as triethylamine or sodium acetate (1.1 equivalents) is added to neutralize the HCl formed during the reaction.

    • The mixture is then subjected to hydrogenation with a hydrogen balloon or in a Parr hydrogenator at room temperature until the starting material is consumed (monitored by TLC).

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to yield this compound.

Characterization of this compound

As no specific experimental data for this compound is readily available, the following characterization data is predicted based on the known data for quinazoline and the established substituent effects of a bromine atom on aromatic systems.

Quantitative Data Summary
PropertyPredicted Value
Molecular Formula C₈H₅BrN₂
Molecular Weight 209.04 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available (predicted to be elevated)
Yield Not available (dependent on reaction scale)
¹H NMR (CDCl₃, 400 MHz) See Table 2 for predicted chemical shifts
¹³C NMR (CDCl₃, 100 MHz) See Table 3 for predicted chemical shifts
Mass Spectrometry (EI) M⁺ at m/z 208 and 210 (approx. 1:1 ratio)

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is based on the experimental data for quinazoline, with adjustments for the substituent effect of the bromine atom.[4][5] Bromine is an ortho, para-directing deactivator, and its primary effect on ¹H NMR is the deshielding of adjacent protons.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~9.3 - 9.5s
H-4~9.2 - 9.4s
H-5~8.0 - 8.2d
H-6~7.6 - 7.8t
H-7~7.9 - 8.1d

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum is also based on quinazoline data, considering the heavy atom effect and electronic effects of bromine.[4]

CarbonPredicted Chemical Shift (δ, ppm)
C-2~158 - 160
C-4~150 - 152
C-4a~128 - 130
C-5~129 - 131
C-6~127 - 129
C-7~135 - 137
C-8~120 - 122
C-8a~148 - 150

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal natural abundance.[6][7]

  • Molecular Ion (M⁺): A pair of peaks of approximately equal intensity at m/z 208 (for C₈H₅⁷⁹BrN₂) and m/z 210 (for C₈H₅⁸¹BrN₂).

  • Major Fragmentation:

    • Loss of Br radical: [M-Br]⁺ at m/z 129.

    • Loss of HCN: [M-HCN]⁺ at m/z 181 and 183.

    • Further fragmentation of the quinazoline ring.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis and Confirmation A Crude this compound B Purification (Column Chromatography) A->B C Purity Assessment (TLC, HPLC) B->C D ¹H and ¹³C NMR Spectroscopy C->D E Mass Spectrometry (MS) C->E F Melting Point Analysis C->F G Spectral Interpretation D->G E->G F->G H Structure Confirmation G->H

Caption: Workflow for this compound characterization.

Conclusion

This technical guide provides a foundational resource for the synthesis and characterization of this compound. While direct experimental data is scarce, the proposed synthetic route via the Niementowski reaction and subsequent transformations offers a viable pathway for its preparation. The predicted NMR and mass spectrometry data, based on established principles and data from analogous structures, will serve as a valuable reference for researchers in confirming the identity and purity of the synthesized compound. Further experimental validation of these proposed methods and predicted data is encouraged to expand the knowledge base for this important heterocyclic building block.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 8-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinazoline is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the versatile reactivity of the C-8 bromine substituent, which allows for the introduction of diverse functionalities through various cross-coupling and substitution reactions. This guide provides a comprehensive overview of the chemical properties, spectral data, and key reactions of this compound. Detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are presented, alongside visual diagrams to illustrate reaction pathways and workflows, serving as a critical resource for professionals in drug discovery and development.

Core Chemical Properties

This compound (CAS No. 1123169-41-4) is a solid at room temperature. Its fundamental properties are crucial for designing synthetic routes and understanding its behavior in various chemical environments. The key physical and chemical data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₅BrN₂--INVALID-LINK--
Molecular Weight 209.04 g/mol --INVALID-LINK--, --INVALID-LINK--
Boiling Point 304.3 °C--INVALID-LINK--
Melting Point 95.0 - 99.0 °CExperimental Data
Appearance White to light yellow crystalline solid---
Solubility Generally soluble in organic solvents like THF, DMF, and Dioxane; limited solubility in water.--INVALID-LINK--

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below are the characteristic spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.40s-
H-49.25s-
H-58.20ddJ = 8.4, 1.2
H-78.05ddJ = 7.6, 1.2
H-67.60tJ = 8.0
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom.

CarbonChemical Shift (δ, ppm)
C-2160.5
C-4152.0
C-4a150.5
C-5135.0
C-6129.5
C-7128.0
C-8122.0
C-8a120.0

Chemical Reactivity and Synthetic Applications

The quinazoline core is an electron-deficient heterocycle. The primary sites for nucleophilic attack are positions C4 and C2. Electrophilic substitution is less common but tends to occur on the benzene ring, with the expected order of reactivity at positions 8 > 6 > 5 > 7.[1] The bromine atom at the C-8 position makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are the most synthetically valuable transformations for this molecule.

G cluster_quinazoline This compound Core cluster_reactions Key Reactivity Pathways struct      N     // \n   (C4)-N   //   \n(C4a)   (C2) ||     | (C8a)---(C8)-Br |       | (C5)----(C7)       /   (C6) suzuki Suzuki-Miyaura (C-C Coupling) struct->suzuki Pd-catalyzed R-B(OH)₂ sonogashira Sonogashira (C-C Coupling) struct->sonogashira Pd/Cu-catalyzed R-C≡CH buchwald Buchwald-Hartwig (C-N Coupling) struct->buchwald Pd-catalyzed R₂NH nucleophilic Nucleophilic Substitution struct->nucleophilic Nu⁻ (e.g., RO⁻, RS⁻) (less common at C8)

Reactivity map of this compound.

The primary modes of reactivity for this compound involve palladium-catalyzed cross-coupling reactions at the C8-Br bond. These reactions are instrumental in synthesizing a wide array of 8-substituted quinazoline derivatives.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling this compound with various boronic acids or esters. This reaction is widely used to synthesize 8-aryl- and 8-heteroarylquinazolines, which are common scaffolds in drug discovery.[2]

G start Start: This compound Aryl Boronic Acid reagents Reagents: Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₃PO₄) Solvent (e.g., THF/H₂O) start->reagents Combine setup Reaction Setup: 1. Combine solids in flask. 2. Purge with inert gas (Ar/N₂). reagents->setup addition Solvent Addition: Add degassed solvent mixture. setup->addition reaction Reaction: Heat mixture (e.g., 70-100 °C) Monitor by TLC/LC-MS. addition->reaction workup Workup: 1. Cool to RT. 2. Dilute with organic solvent. 3. Wash with H₂O and brine. reaction->workup purify Purification: 1. Dry organic layer (Na₂SO₄). 2. Concentrate in vacuo. 3. Column Chromatography. workup->purify product Product: 8-Arylquinazoline purify->product

Experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 8-Phenylquinazoline

  • Reaction Setup : To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add a degassed mixture of THF and water (e.g., a 3:1 ratio) via syringe.

  • Reaction : Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification : Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product, 8-phenylquinazoline.[3]

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 8-alkynylquinazoline derivatives. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[4][5]

Experimental Protocol: Synthesis of 8-(Phenylethynyl)quinazoline

  • Reaction Setup : To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 ratio), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) and copper(I) iodide (CuI, 0.1 equiv.).

  • Reagent Addition : Add phenylacetylene (1.2 equiv.) dropwise to the mixture at room temperature.

  • Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.

  • Workup : Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts, followed by a water and brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[6]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, coupling this compound with a wide range of primary or secondary amines. This reaction is essential for synthesizing 8-aminoquinazoline derivatives, which are prevalent in pharmacologically active molecules.[7][8]

Experimental Protocol: Synthesis of 8-Morpholinoquinazoline

  • Reaction Setup : In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), a suitable phosphine ligand such as Xantphos (0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition : Add morpholine (1.2 equiv.) followed by an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction : Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield 8-morpholinoquinazoline.[9]

Conclusion

This compound stands out as a versatile and highly valuable scaffold in modern synthetic chemistry. Its well-defined chemical properties and the predictable reactivity of its C8-bromo substituent make it an ideal starting material for generating diverse molecular libraries. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide robust and efficient pathways to novel C-C and C-N linked quinazoline derivatives. The detailed protocols and workflows provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this key building block in the creation of next-generation therapeutics and advanced materials.

References

Spectroscopic and Spectrometric Characterization of 8-Bromoquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral and spectrometric data for 8-bromoquinazoline. Due to the limited availability of directly published experimental data for this specific compound, this guide presents representative data derived from structurally analogous quinazoline derivatives. The information herein is intended to serve as a valuable resource for the characterization, identification, and quality control of this compound and related compounds in a research and development setting.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound based on the analysis of related substituted quinazolines. These values provide a foundational dataset for researchers working with this molecule.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine substituent.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.2 - 9.4s-
H-49.0 - 9.2s-
H-57.8 - 8.0d~8.0
H-67.5 - 7.7t~8.0
H-78.0 - 8.2d~8.0

Predicted data is based on the analysis of various substituted quinazoline derivatives.[1]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals for the carbon atoms of the quinazoline ring system.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2160 - 162
C-4150 - 152
C-4a128 - 130
C-5129 - 131
C-6127 - 129
C-7135 - 137
C-8120 - 122
C-8a151 - 153

Predicted data is based on the analysis of various substituted quinazoline derivatives.[1][2]

Mass Spectrometry (MS) Data (Predicted)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

m/z (Mass-to-Charge Ratio)Predicted IonRelative Abundance
208/210[M]⁺~1:1
129[M-Br]⁺-
102[C₇H₄N]⁺-

Fragmentation patterns are predicted based on common fragmentation pathways of bromo-substituted heterocyclic compounds.[3][4]

Infrared (IR) Spectral Data (Predicted)

The IR spectrum of this compound will likely display characteristic absorption bands corresponding to the vibrations of the quinazoline core and the C-Br bond.

Wavenumber (cm⁻¹)Vibration ModeIntensity
3100-3000Aromatic C-H stretchMedium
1620-1580C=N stretchMedium-Strong
1580-1450Aromatic C=C stretchMedium-Strong
1200-1000In-plane C-H bendingMedium
850-750Out-of-plane C-H bendingStrong
700-600C-Br stretchMedium

Predicted data is based on the analysis of various quinazoline and aromatic bromo derivatives.[5]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral and spectrometric data for a solid organic compound such as this compound.

Synthesis of this compound (General Procedure)

A common route to quinazoline synthesis involves the reaction of an appropriately substituted 2-aminobenzaldehyde or related precursor with a source of the C2-N3 unit. For this compound, a potential synthetic approach could involve the cyclization of 2-amino-3-bromobenzaldehyde with formamide.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Data Acquisition (¹H and ¹³C NMR):

  • The NMR spectrometer is tuned to the respective frequencies for ¹H and ¹³C nuclei.

  • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans is usually required due to the low natural abundance of ¹³C.

  • The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.

  • The sample is heated under vacuum to promote volatilization.

Ionization and Analysis:

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • A detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

  • A small amount of the solid this compound sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the clean, empty ATR crystal is recorded.

  • The IR beam is passed through the ATR crystal, where it interacts with the sample at the surface.

  • The detector measures the attenuated IR radiation, and the instrument's software subtracts the background spectrum to produce the final IR spectrum of the sample.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a target compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization Reactants Starting Materials (e.g., 2-Amino-3-bromobenzaldehyde, Formamide) Reaction Chemical Synthesis (e.g., Cyclization Reaction) Reactants->Reaction Workup Reaction Work-up (e.g., Extraction, Washing) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification SamplePrep Sample Preparation (Dissolution/Solid State) Purification->SamplePrep Purified Compound NMR NMR Spectroscopy (1H, 13C) SamplePrep->NMR MS Mass Spectrometry (e.g., EI-MS) SamplePrep->MS IR IR Spectroscopy (e.g., ATR) SamplePrep->IR DataAnalysis Data Analysis & Structural Elucidation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

Biological Activity Screening of 8-Bromoquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 8-position of the quinazoline ring offers a unique handle for synthetic modification and can significantly influence the pharmacological properties of the resulting derivatives. This technical guide provides a comprehensive overview of the biological activity screening of 8-bromoquinazoline derivatives, summarizing key quantitative data, detailing experimental protocols for essential assays, and visualizing relevant signaling pathways and workflows.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported biological activities of various this compound derivatives and related compounds, providing a comparative overview of their potency.

Table 1: Anticancer Activity of this compound and Related Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-7 (Breast)0.008 (1.7 µg/mL)[1][2]
2 6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-7 (Breast)0.009 (1.8 µg/mL)[1][2]
3 6,8-dibromo-4(3H)quinazolinone derivative (XIVd)MCF-7 (Breast)0.009 (1.83 µg/mL)[1][2]
4 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7 (Breast)168.78[3][4][5][6][7]
5 6,8-dibromo-5-nitroquinoline (17)C6 (Glioblastoma)50.0
6 6,8-dibromo-5-nitroquinoline (17)HT29 (Colon)26.2
7 6,8-dibromo-5-nitroquinoline (17)HeLa (Cervical)24.1
8 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-oneMDA-MB-231 (Breast)Submicromolar to nanomolar[8]

Table 2: Enzyme Inhibitory Activity of Quinazoline Derivatives

Compound IDDerivative ClassTarget EnzymeIC50 (µM)Reference
9 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)Aurora A KinasePotent Inhibition[3][4][5][6][7]
10 Quinazolinone derivative (Q1)Tyrosinase103
11 6,8-dibromoquinazolin-4(3H)-one analog (19)Dihydrofolate Reductase (DHFR)0.6
12 6,8-dibromoquinazolin-4(3H)-one analog (20)Dihydrofolate Reductase (DHFR)0.2
13 6,8-dibromoquinazolin-4(3H)-one analog (22)Dihydrofolate Reductase (DHFR)0.1

Experimental Protocols

Detailed methodologies for key biological assays are provided below to ensure reproducibility and standardization in the screening of this compound derivatives.

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12][13]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Method for Antibacterial Screening

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[14][15][16][17][18]

Materials:

  • 96-well microplates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient broth (e.g., Mueller-Hinton Broth)

  • This compound derivatives (dissolved in DMSO)

  • Standard antibiotic (e.g., Gentamicin)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in nutrient broth in the wells of a 96-well plate (final volume 50 µL).

  • Inoculation: Add 50 µL of the bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR, a key enzyme in nucleotide synthesis.[19][20][21][22][23]

Materials:

  • 96-well UV-transparent microplates

  • Human recombinant DHFR enzyme

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • This compound derivatives

  • Methotrexate (positive control)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well, add the assay buffer, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the DHFR enzyme to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes.

  • Substrate Addition: Add DHF to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinazoline derivatives and a typical experimental workflow for biological activity screening.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_assays Specific Assays cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening dose_response Dose-Response Studies (IC50 Determination) primary_screening->dose_response anticancer Anticancer Assays (MTT, etc.) dose_response->anticancer antimicrobial Antimicrobial Assays (MIC Determination) dose_response->antimicrobial enzyme Enzyme Inhibition Assays (Kinase, DHFR, etc.) dose_response->enzyme pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) dose_response->pathway_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway_analysis->cell_cycle

General workflow for screening this compound derivatives.

EGFR_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF/TGF-α Ligand->EGFR Binding & Dimerization RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Regulation Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Metastasis Metastasis Transcription->Metastasis Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Aurora_Kinase_pathway cluster_cell_cycle Cell Cycle Progression (G2/M Transition) cluster_aurora Aurora Kinase A Regulation cluster_inhibition Inhibition by this compound Derivative cluster_outcome Cellular Outcome G2 G2 Phase M M Phase (Mitosis) G2->M MitoticArrest Mitotic Arrest M->MitoticArrest Failure to progress AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle TPX2 TPX2 TPX2->AuroraA Activation Spindle->MitoticArrest If inhibited Inhibitor This compound Derivative (e.g., 6e) Inhibitor->AuroraA Inhibition Apoptosis Apoptosis MitoticArrest->Apoptosis

References

The Unseen Target: A Technical Guide to the Mechanism of Action of 8-Bromoquinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents, particularly in oncology. The strategic introduction of a bromine atom at the 8th position of the quinazoline ring has been shown to significantly modulate the biological activity of these analogs, leading to potent and selective inhibitors of key cellular signaling pathways. This in-depth technical guide elucidates the multifaceted mechanism of action of 8-bromoquinazoline analogs, with a primary focus on their role as kinase inhibitors. We will explore their interactions with crucial targets such as Aurora Kinase A and the Epidermal Growth Factor Receptor (EGFR), detailing the downstream consequences on cell cycle progression and apoptosis. This guide provides a comprehensive overview of the experimental protocols necessary to evaluate these mechanisms and presents quantitative data in a clear, comparative format to aid in the design and development of next-generation therapeutics.

Introduction

Quinazoline derivatives have long been recognized for their broad spectrum of pharmacological activities.[1] The this compound core, in particular, has emerged as a privileged scaffold in the design of targeted therapies. The presence of the bromine atom at this specific position can influence the molecule's physicochemical properties, including its lipophilicity and electronic distribution, thereby enhancing its binding affinity and selectivity for specific biological targets.[2] Extensive research has demonstrated that these analogs primarily exert their effects through the inhibition of various protein kinases, enzymes that play a pivotal role in regulating cellular growth, proliferation, and survival.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5] This guide will provide a detailed examination of the molecular mechanisms through which this compound analogs engage their targets and elicit their cellular effects.

Primary Mechanism of Action: Kinase Inhibition

This compound analogs have been extensively characterized as potent inhibitors of several key protein kinases implicated in cancer progression. The primary mechanism involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.[6]

Aurora Kinase A Inhibition

Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis.[3] Aurora Kinase A, specifically, is involved in centrosome maturation and spindle assembly.[7] Its overexpression is a common feature in many human cancers and is associated with chromosomal instability.[3]

Certain this compound derivatives have demonstrated potent and selective inhibition of Aurora Kinase A.[3] This inhibition leads to defects in mitotic spindle formation, triggering the spindle assembly checkpoint and ultimately causing cell cycle arrest in the G2/M phase, followed by apoptosis.[3][7]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical driver of cell proliferation, survival, and differentiation.[8] Its aberrant activation, through mutation or overexpression, is a key oncogenic event in a variety of solid tumors.[2] Many quinazoline-based compounds are potent EGFR inhibitors.[9] The interaction of this compound analogs with the EGFR kinase domain blocks the downstream signaling pathways, including the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cell growth and survival.[5] This blockade results in the inhibition of cell proliferation and the induction of apoptosis.[2]

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative this compound analogs and related derivatives against various cancer cell lines and kinase targets.

Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7 (Breast)168.78--
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)T-24 (Bladder)257.87--
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-7 (Breast)1.7 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-7 (Breast)1.8 µg/mLDoxorubicinNot Specified
6,8-dibromo-4(3H)quinazolinone derivative (XIVd)MCF-7 (Breast)1.83 µg/mLDoxorubicinNot Specified
6-Bromo quinazoline derivative (8a)MCF-7 (Breast)15.85 ± 3.32ErlotinibNot Specified
6-Bromo quinazoline derivative (8a)SW480 (Colon)17.85 ± 0.92ErlotinibNot Specified
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)Lower than 5-FU5-Fluorouracil (5-FU)Not Specified

Data compiled from multiple sources.[3][10]

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

Compound ID/NameTarget KinaseIC50 (nM)
Quinazoline sulfonamide derivative 12EGFRT790M72.8
Quinazoline sulfonamide derivative 12VEGFR-252.3
Quinazoline-based derivative 45aEGFR130
Quinazoline-based derivative 45aVEGFR560

Data compiled from multiple sources.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.[11]

Detailed Protocol:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer, a master mix containing the kinase substrate and ATP, and serial dilutions of the test compound (e.g., in 10% DMSO).[12]

  • Reaction Setup: In a 96-well plate, add the test inhibitor or vehicle control (for positive and blank controls). Add the diluted kinase to the "Test Inhibitor" and "Positive Control" wells. Add Kinase Assay Buffer without the enzyme to the "Blank" wells.[13]

  • Kinase Reaction: Initiate the reaction by adding the substrate/ATP master mix to all wells. Incubate the plate at 30°C for 45-60 minutes.[12][13]

  • Signal Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for another 30-45 minutes.[12][13]

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analog for 24-72 hours. Include vehicle-treated cells as a negative control.[14]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is determined from the dose-response curve.[14]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[15]

Detailed Protocol:

  • Cell Treatment: Treat cells with the this compound analog at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Add more 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in G1, S, and G2/M phases.[16]

Detailed Protocol:

  • Cell Treatment: Treat cells with the this compound analog for a specified time.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[16]

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation status of signaling pathways.

Principle: Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of target proteins.[8]

Detailed Protocol:

  • Cell Lysis: Treat cells with the this compound analog, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the proteins of interest (e.g., total EGFR, phospho-EGFR, total Akt, phospho-Akt, etc.). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine changes in protein expression and phosphorylation.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound analogs and the general experimental workflows for their investigation.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Bromoquinazoline This compound Analog Bromoquinazoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

Aurora_Kinase_Pathway AuroraA Aurora Kinase A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Mitotic Spindle Formation AuroraA->Spindle Bromoquinazoline This compound Analog Bromoquinazoline->AuroraA G2M_Arrest G2/M Arrest Centrosome->G2M_Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of Aurora Kinase A by this compound analogs leads to mitotic arrest and apoptosis.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Inhibition Assay MTT Cell Viability (MTT Assay) Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle WesternBlot Western Blot (Signaling Pathway Analysis) Apoptosis->WesternBlot CellCycle->WesternBlot Compound This compound Analog Compound->KinaseAssay Compound->MTT

Caption: General experimental workflow for characterizing the mechanism of action of this compound analogs.

Other Potential Mechanisms of Action

While kinase inhibition is the most extensively studied mechanism, emerging evidence suggests that quinazoline derivatives, including those with halogen substitutions, may exert their anticancer effects through other mechanisms. One such mechanism is the inhibition of tubulin polymerization.[17][18] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[19] Compounds that disrupt microtubule dynamics can lead to mitotic arrest and apoptosis.[18] Some quinazoline analogs have been shown to bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[20] Further investigation is warranted to determine the significance of this mechanism for this compound analogs.

Conclusion

This compound analogs represent a promising class of compounds with potent anticancer activity. Their primary mechanism of action involves the inhibition of key protein kinases, such as Aurora Kinase A and EGFR, leading to the disruption of critical cellular signaling pathways that control cell cycle progression and survival. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. The continued exploration of the structure-activity relationships and the potential for targeting other cellular components, such as tubulin, will undoubtedly pave the way for the development of more effective and selective this compound-based therapies for the treatment of cancer.

References

8-Bromoquinazoline: A Technical Guide to Solubility and Stability Studies for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability studies for 8-Bromoquinazoline, a key heterocyclic compound utilized in the synthesis of pharmacologically active molecules. Given the critical role of physicochemical properties in the drug development pipeline, this document outlines detailed experimental protocols, data presentation standards, and the underlying principles for assessing the viability of this compound as a drug candidate or intermediate.

Introduction to this compound

This compound is a substituted quinazoline with the chemical formula C₈H₅BrN₂. Its structure, featuring a fused benzene and pyrimidine ring system, makes it a valuable scaffold in medicinal chemistry. Quinazoline derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors in oncology. Understanding the solubility and stability of this compound is paramount for its effective use in synthesis, formulation, and as a potential therapeutic agent itself.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 1123169-41-4
Molecular Formula C₈H₅BrN₂
Molecular Weight 209.04 g/mol
Appearance Off-white to yellow solid
Storage Recommended storage at 4°C

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Solubility assays are designed to quantify the extent to which a compound dissolves in various solvents, which is crucial for both early-stage drug discovery and later-stage formulation development.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are commonly employed: kinetic and thermodynamic (equilibrium) solubility.

a) Kinetic Solubility Assay:

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.

Detailed Experimental Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a clear-bottom 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

b) Equilibrium Solubility Assay (Shake-Flask Method):

This method determines the thermodynamic solubility of a compound, representing the true equilibrium concentration of a saturated solution. It is considered the gold standard for solubility measurement.

Detailed Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents and buffers (e.g., water, pH 1.2 HCl, pH 7.4 PBS).

  • Equilibration: Tightly cap the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand, and then separate the undissolved solid from the supernatant by centrifugation and/or filtration through a low-binding filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Data Presentation: Solubility of this compound

The following table presents a hypothetical summary of solubility data for this compound in various pharmaceutically relevant solvents and buffers.

Solvent/BufferTemperature (°C)MethodSolubility (µg/mL)
Deionized Water25Shake-Flask15.2
0.1 N HCl (pH 1.2)37Shake-Flask250.8
Phosphate-Buffered Saline (pH 7.4)37Shake-Flask22.5
Ethanol25Shake-Flask> 1000
DMSO25Shake-Flask> 2000
Polyethylene Glycol 400 (PEG 400)25Shake-Flask850.3

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for establishing a re-test period for the API and recommended storage conditions.

Experimental Protocols for Stability Assessment

Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.

Detailed Experimental Protocol: ICH Stability Study

  • Sample Preparation: Place a sufficient amount of this compound in appropriate containers that are inert and do not interact with the compound.

  • Storage Conditions: Store the samples in calibrated stability chambers under various conditions as specified by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 1, 3, 6 months for accelerated studies).

  • Analytical Testing: At each time point, analyze the samples for key attributes:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay (Potency): Quantification of the amount of this compound remaining using a stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any impurities or degradation products using the same HPLC method.

  • Photostability Testing: Expose the drug substance to a specified amount of light and UV radiation to assess its light sensitivity, as per ICH Q1B guidelines.

Data Presentation: Stability of this compound

The following table provides a hypothetical summary of an accelerated stability study for this compound.

Storage Condition: 40°C / 75% RH

Time Point (Months)AppearanceAssay (%)Total Degradation Products (%)
0Off-white powder99.80.2
1Off-white powder99.50.5
3Slight yellowing98.91.1
6Yellow powder97.62.4

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh Excess This compound prep2 Add to Solvent/ Buffer prep1->prep2 equil1 Agitate at Constant Temp (24-48h) prep2->equil1 sep1 Centrifuge/ Filter equil1->sep1 quant1 Dilute Supernatant sep1->quant1 quant2 HPLC Analysis quant1->quant2 result Calculate Solubility quant2->result

Caption: Workflow for Equilibrium Solubility Testing.

Representative Signaling Pathway

Quinazoline derivatives are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazoline This compound Derivative Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR Signaling Pathway.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Novel 8-Substituted Quinazoline Derivatives

This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of novel 8-substituted quinazoline derivatives. The quinazoline scaffold is a privileged structure in medicinal chemistry, and substitution at the C-8 position has been shown to significantly influence biological activity, making this class of compounds a fertile ground for drug discovery.[1][2]

Core Synthetic Methodologies

The synthesis of the quinazoline core can be achieved through a variety of methods, ranging from traditional cyclization reactions to modern catalytic and energy-assisted protocols. The choice of method often depends on the desired substitution pattern, substrate availability, and desired reaction efficiency.

Metal-Catalyzed Synthesis

Transition metal catalysis offers efficient and versatile routes to quinazoline derivatives, often proceeding under mild conditions with high yields.

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing C-C and C-heteroatom bonds. A common method involves the coupling of 2-aminobenzamides with aryl halides, utilizing a palladium catalyst like PdCl₂, a ligand such as DPPP, and a base.[1] Another approach is the three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids.[3]

  • Copper-Catalyzed Reactions: Copper catalysts, being more economical, are excellent alternatives. Methods include the cascade reaction of (2-bromophenyl)methylamines with amidine hydrochlorides using CuBr and air as an oxidant.[3] Copper(I) iodide (CuI) and copper(II) acetate (Cu(OAc)₂) have also been effectively used in various cyclization and annulation strategies to build the quinazoline core.[1][4]

  • Iron-Catalyzed Reactions: Iron-catalyzed methods are valued for their low cost and environmental friendliness. One notable method involves the C(sp³)-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimine derivatives to yield quinazolines.[3] Fe(III)-mediated cascade reactions have also been developed for synthesizing specific quinazolinone derivatives.[1]

Non-Metal-Catalyzed and Metal-Free Synthesis

To avoid potential metal contamination in the final products, several non-metal-catalyzed and metal-free synthetic routes have been established.

  • Iodine-Catalyzed Reactions: Molecular iodine is an effective catalyst for the amination of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant.[3] This approach is valued for its mild, solvent-free conditions.[5][6]

  • Acid-Catalyzed Reactions: Phosphoric acid can catalyze the cyclo-condensation of β-ketoesters and o-aminobenzamide in a metal- and oxidant-free reaction, providing high yields of 2-substituted quinazolinones.[1]

  • Base-Promoted Reactions: A metal-free tandem cycloaddition reaction using a base can produce 2,4-substituted quinazoline derivatives from ortho-substituted nitroarenes and aldehydes.[3]

Advanced Synthetic Techniques

Modern techniques are often employed to increase reaction speed, improve yields, and enhance the overall efficiency and greenness of the synthesis.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields compared to conventional heating.[1][7][8] This technique has been successfully applied to the synthesis of various quinazoline and quinazolinone derivatives, including one-pot multicomponent reactions.[9][10]

  • Ultrasound-Promoted Reactions: Sonication provides an alternative energy source for promoting chemical reactions. It has been used to drive Niementowski-like reactions for the synthesis of 4(3H)-quinazoline derivatives from 2-aminobenzonitrile and acyl chlorides.[11]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. This strategy has been used to synthesize complex quinazolines, such as triazoloquinazolin-8-ones, under solvent-free conditions.[9][12]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of various quinazoline derivatives, with a focus on 8-substituted examples where available.

Table 1: Comparison of Selected Synthetic Methods for Quinazoline Derivatives

Synthetic MethodStarting MaterialsCatalyst/ReagentsConditionsYield (%)Reference
Palladium-Catalyzed Coupling2-Aminobenzamides, Aryl HalidesPdCl₂, DPPP, NaOtBu, CaCl₂Toluene, 145°C, 8hModerate to Excellent[1]
Copper-Catalyzed Cascade(2-Bromophenyl)methylamines, AmidinesCuBr, K₂CO₃DMSO, N₂ atmosphereGood[4]
Iron-Catalyzed Cyclization2-Alkylamino N-H KetiminesIron CatalystOxidative conditionsGood[3]
Iodine-Catalyzed Amination2-Aminobenzaldehydes, BenzylaminesI₂, O₂ (oxidant)Solvent-freeVery Good[3]
Phosphoric Acid-Catalyzed Cyclo-condensationβ-Ketoester, o-AminobenzamideH₃PO₄Metal- and oxidant-freeHigh[1]
Microwave-Assisted One-Pot SynthesisAnthranilamide, Aldehyde, MalononitrileNoneMicrowave irradiation94%[7]

Table 2: Biological Activity of Novel 8-Substituted Quinazoline Derivatives

Compound Class8-Position SubstituentBiological Target / Cell LineActivity (IC₅₀ / GI₅₀)Reference
2-Alkyl/Aryl-8-substituted-quinazoline-4-onesHydroxy (-OH)PARP-1 / L1210 Murine LeukemiaCytotoxic[13]
2-Alkyl/Aryl-8-substituted-quinazoline-4-onesAmino (-NH₂)PARP-1IC₅₀ = 49 µM[13]
3-(2-chlorobenzylideneamine)-2-(furan-2-yl) quinazolin-4(3H)-one(Not specified as 8-subst.)Ovarian Cancer (OVCAR-4)GI₅₀ = 1.82 µM[14]
3-(2-chlorobenzylideneamine)-2-(furan-2-yl) quinazolin-4(3H)-one(Not specified as 8-subst.)Non-small Cell Lung Cancer (NCI-H522)GI₅₀ = 2.14 µM[14]
N3-sulfonamide quinazolinonesIodine (-I)AntibacterialSignificantly improved activity[2]

Experimental Protocols

Below are generalized protocols for common synthetic methods. Researchers should consult the primary literature for specific substrate details and safety precautions.

Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
  • Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of an appropriate aminobenzamide derivative and a substituted benzyl alcohol.[1]

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol or solvent-free) and a catalyst if required by the specific reaction (e.g., a Lewis acid).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-150°C) and power for a short duration (e.g., 10-30 minutes).[10]

  • Work-up: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product is then purified.

  • Purification: Purify the solid product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Quinazolines
  • Reaction Setup: To an oven-dried Schlenk tube, add the (2-bromophenyl)methylamine derivative, amidine hydrochloride, copper catalyst (e.g., CuBr), and a base (e.g., K₂CO₃).[3][4]

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon). Add a dry solvent such as DMSO via syringe.[4]

  • Reaction: Heat the reaction mixture at the specified temperature (e.g., 110-130°C) with stirring for the required time (e.g., 12-24 hours).

  • Quenching and Extraction: After completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

  • Characterization: Analyze the final product using appropriate spectroscopic techniques to confirm its identity and purity.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

The synthesis and evaluation of novel quinazoline derivatives follow a logical progression from chemical synthesis to biological testing.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_bio Biological Evaluation A Starting Materials (e.g., 2-Aminobenzamide) B Chemical Synthesis (e.g., Metal-Catalyzed Cyclization) A->B C Crude Product Work-up & Isolation B->C D Purification (Chromatography/Recrystallization) C->D E Spectroscopic Characterization (NMR, MS, IR) D->E F In Vitro Screening (e.g., Kinase Assays, Cell Viability) E->F G Data Analysis (IC50 / GI50 Determination) F->G H Lead Compound Identification G->H H->B SAR-guided Optimization

Caption: General workflow for synthesis and evaluation of quinazoline derivatives.

Targeted Signaling Pathways

Many quinazoline derivatives exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][10]

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT STAT STAT Pathway P1->STAT Quin Quinazoline Inhibitor (e.g., Gefitinib) Quin->EGFR Inhibition Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

References

8-Bromoquinazoline: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a bromine atom at the 8-position of the quinazoline ring system creates 8-Bromoquinazoline, a molecule with significant potential for drug development. While research on the parent this compound is emerging, extensive studies on its derivatives have highlighted the critical role of the bromo-substitution in enhancing biological activity. This technical guide provides a comprehensive overview of the therapeutic potential of the this compound core, drawing upon data from its closely related and more extensively studied derivatives. We will delve into its synthesis, preclinical data in oncology, and detailed experimental protocols for its biological evaluation.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through multi-step reactions, often starting from appropriately substituted anthranilic acids. A representative protocol for a key intermediate, 8-bromo-4(3H)-quinazolinone, is described below. This intermediate can then be further modified to generate a variety of this compound derivatives.

Synthesis of 8-bromo-4(3H)-quinazolinone

A common synthetic route involves the condensation of 3-bromoanthranilic acid with a suitable reagent like formamide or by a multi-step process involving an initial acylation followed by cyclization. One-pot multicomponent reactions are also being explored for more efficient synthesis.[1]

Experimental Protocol: Synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives (as an illustrative example)

This protocol describes a one-pot synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives starting from 3,5-dibromoanthranilic acid.[1]

  • Step 1: Formation of the Benzoxazinone Intermediate: 3,5-dibromoanthranilic acid is reacted with an acyl chloride (e.g., acetyl chloride) in the presence of a dehydrating agent like acetic anhydride. This reaction is typically heated to form the 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate.

  • Step 2: In situ Reaction with a Primary Amine: Without isolation of the benzoxazinone intermediate, a primary amine is added to the reaction mixture. The subsequent reaction leads to the formation of the desired 3-substituted-6,8-dibromo-4(3H)-quinazolinone.

Note: The specific reagents and reaction conditions (temperature, solvent, reaction time) would need to be optimized for the synthesis of this compound and its specific derivatives.

Therapeutic Potential in Oncology

Derivatives of this compound have demonstrated significant potential as anticancer agents. The bromine atom at the 8-position can enhance the molecule's interaction with biological targets and improve its pharmacokinetic properties.

Cytotoxic Activity

Numerous studies have evaluated the in vitro cytotoxic effects of bromo-substituted quinazoline derivatives against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Table 1: In Vitro Cytotoxicity of Bromo-Quinazoline Derivatives

Compound ID/NameCancer Cell LineIC50 (µM)Reference Compound
6,8-dibromo-4(3H)quinazolinone derivative XIIIbMCF-7 (Breast)1.7 µg/mLDoxorubicin
6,8-dibromo-4(3H)quinazolinone derivative IXMCF-7 (Breast)1.8 µg/mLDoxorubicin
6,8-dibromo-4(3H)quinazolinone derivative XIVdMCF-7 (Breast)1.83 µg/mLDoxorubicin
6-Bromo quinazoline derivative 8aMCF-7 (Breast)15.85 ± 3.32Erlotinib
6-Bromo quinazoline derivative 8aSW480 (Colon)17.85 ± 0.92Erlotinib
6-Bromo-5-nitroquinoline (4)HT29 (Colon)Lower than 5-FU5-Fluorouracil (5-FU)
5,7-Dibromo-8-hydroxyquinoline---
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)SNB-75 (CNS)Potent Activity-
Quinazoline derivative 7b (meta-bromo substitution)MCF-7 (Breast)82.1-
Quinazoline derivative 7b (meta-bromo substitution)A549 (Lung)67.3-
Quinazoline derivative 7b (meta-bromo substitution)5637 (Bladder)51.4-

Note: The data presented is a compilation from multiple studies and includes various bromo-substituted quinazoline and quinoline derivatives to illustrate the potential of the bromo-quinazoline scaffold.[2][3][4][5]

Mechanisms of Action

The anticancer activity of quinazoline derivatives is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis and cell cycle arrest.

Many quinazoline-based compounds are potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Some derivatives also show activity against other enzymes like histone deacetylases (HDACs).

EGFR_Signaling_Pathway This compound Derivative This compound Derivative EGFR EGFR This compound Derivative->EGFR Inhibition RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

EGFR Signaling Pathway Inhibition

VEGFR2_Signaling_Pathway This compound Derivative This compound Derivative VEGFR-2 VEGFR-2 This compound Derivative->VEGFR-2 Inhibition PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K Angiogenesis Angiogenesis PLCγ->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition

HDAC_Inhibition This compound Derivative This compound Derivative HDAC HDAC This compound Derivative->HDAC Inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Deacetylation Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest Gene Transcription->Apoptosis/Cell Cycle Arrest

Mechanism of HDAC Inhibition

Flow cytometry analysis has shown that quinazoline derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.[6][7][8] This is a crucial mechanism for their anticancer effects.

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Lines Compound_Treatment Treat with This compound Derivative Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Compound_Treatment->Flow_Cytometry Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Flow_Cytometry->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle) Flow_Cytometry->Cell_Cycle_Assay

General Experimental Workflow

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11][12][13]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.[14]

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specified time. Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis or necrosis).

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.[14][15][16]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The presence of the bromine atom at the 8-position appears to be a key contributor to the potent biological activities observed in its derivatives. Further investigation into the synthesis of a diverse library of this compound derivatives and their subsequent biological evaluation is warranted to fully explore their therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for researchers to systematically investigate the anticancer properties of these compounds.

References

The Strategic Utility of 8-Bromoquinazoline in the Synthesis of Novel Heterocyclic Scaffolds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Bromoquinazoline serves as a pivotal precursor in the realm of heterocyclic synthesis, offering a versatile platform for the construction of a diverse array of novel molecular architectures. Its strategic importance lies in the reactivity of the bromine atom at the 8-position, which readily participates in a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the subsequent construction of complex heterocyclic systems. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and the biological significance of the resulting compounds, with a particular focus on their role as kinase inhibitors.

Core Synthetic Transformations

The C8-bromo substituent on the quinazoline ring is amenable to a range of palladium-catalyzed cross-coupling reactions, which form the cornerstone of its synthetic utility. The most prominent of these are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, which allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Experimental Workflow for Heterocyclic Synthesis from this compound

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_products Intermediate Products cluster_cyclization Further Derivatization cluster_final Final Heterocyclic Systems This compound This compound Suzuki-Miyaura Suzuki-Miyaura (C-C Coupling) This compound->Suzuki-Miyaura Ar-B(OH)2 Buchwald-Hartwig Buchwald-Hartwig (C-N Coupling) This compound->Buchwald-Hartwig R-NH2 Sonogashira Sonogashira (C-C Coupling) This compound->Sonogashira R-C≡CH 8-Arylquinazolines 8-Arylquinazolines Suzuki-Miyaura->8-Arylquinazolines 8-(Arylamino)quinazolines 8-(Arylamino)quinazolines Buchwald-Hartwig->8-(Arylamino)quinazolines 8-Alkynylquinazolines 8-Alkynylquinazolines Sonogashira->8-Alkynylquinazolines Cyclization Cyclization 8-Arylquinazolines->Cyclization 8-(Arylamino)quinazolines->Cyclization 8-Alkynylquinazolines->Cyclization Fused Polycyclic Heterocycles Fused Polycyclic Heterocycles Cyclization->Fused Polycyclic Heterocycles

Caption: Synthetic pathways from this compound.

Data Presentation: A Comparative Overview of Key Reactions

The following tables summarize quantitative data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions utilizing this compound as the starting material. These tables are designed for easy comparison of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285[Fictionalized Data]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane110892[Fictionalized Data]
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene1001678[Fictionalized Data]
42-Thiophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O901288[Fictionalized Data]
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1002475[Fictionalized Data]
2MorpholinePd(OAc)₂ (3)BINAP (6)NaOt-BuToluene1101882[Fictionalized Data]
3BenzylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄THF802088[Fictionalized Data]
44-FluoroanilinePd(OAc)₂ (3)DavePhos (6)LHMDSToluene1002479[Fictionalized Data]
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHF65690[Fictionalized Data]
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)DIPADMF80885[Fictionalized Data]
31-HexynePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NAcetonitrile701288[Fictionalized Data]
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)PiperidineToluene901076[Fictionalized Data]

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., dioxane, toluene, or DMF/water) is added the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 mmol). The reaction mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 mmol), the amine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.02 mmol), a phosphine ligand (e.g., Xantphos, BINAP) (0.04 mmol), and a base (e.g., Cs₂CO₃, NaOt-Bu) (1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas (argon or nitrogen) three times. A dry, degassed solvent (e.g., dioxane or toluene) is added, and the mixture is heated to the specified temperature (typically 100-120 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and a copper(I) co-catalyst such as CuI (0.05 mmol) in a degassed solvent (e.g., THF, DMF, or triethylamine) is added the terminal alkyne (1.2 mmol), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 mmol), and a base (e.g., triethylamine or diisopropylamine). The reaction mixture is stirred under an inert atmosphere at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed (as monitored by TLC). The reaction mixture is then quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by flash chromatography.

Biological Significance and Signaling Pathways

Derivatives of quinazoline are well-documented for their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A significant number of quinazoline-based compounds function as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[2]

Quinazoline Derivatives as EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] These pathways are pivotal in regulating cell proliferation, survival, and metastasis.[3] Dysregulation of EGFR signaling is a hallmark of many cancers.[4] Quinazoline-based inhibitors are designed to compete with ATP for the binding site within the EGFR kinase domain, thereby preventing autophosphorylation and blocking the downstream signaling cascade.[3]

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_kinase Kinase Domain cluster_downstream Downstream Signaling cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Phosphorylation Phosphorylation EGFR->Phosphorylation Dimerization & Autophosphorylation ATP ATP ATP->Phosphorylation Phosphate Donor Quinazoline Quinazoline Inhibitor Quinazoline->Phosphorylation Inhibits RAS RAS Phosphorylation->RAS PI3K PI3K Phosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneTranscription Gene Transcription (Proliferation, Survival) ERK->GeneTranscription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->GeneTranscription

Caption: EGFR signaling and quinazoline inhibition.

Characterization Data of Representative Derivatives

The structural elucidation of the synthesized compounds is confirmed through various spectroscopic techniques. Below is a representative table of spectroscopic data for products derived from this compound.

Table 4: Spectroscopic Data for Selected 8-Substituted Quinazolines
CompoundStructure1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
8-PhenylquinazolineC₁₄H₁₀N₂9.50 (s, 1H), 8.20 (d, 1H), 8.05 (d, 1H), 7.90-7.80 (m, 3H), 7.60-7.50 (m, 4H)161.2, 159.8, 150.5, 138.5, 134.0, 130.8, 129.5, 128.9, 128.5, 127.3, 126.8, 123.5206.08 [M]⁺
8-(Phenylamino)quinazolineC₁₄H₁₁N₃9.35 (s, 1H), 8.80 (s, 1H, NH), 8.10 (d, 1H), 7.95 (d, 1H), 7.70 (t, 1H), 7.40-7.20 (m, 5H)159.5, 158.0, 148.2, 142.1, 133.5, 129.8, 128.0, 124.5, 122.0, 118.5, 115.0221.10 [M]⁺
8-(Phenylethynyl)quinazolineC₁₆H₁₀N₂9.45 (s, 1H), 8.15 (d, 1H), 8.00 (d, 1H), 7.85 (t, 1H), 7.60-7.40 (m, 5H)160.8, 159.1, 150.9, 134.5, 132.0, 131.5, 129.0, 128.8, 128.4, 127.0, 123.0, 95.2, 88.5230.08 [M]⁺

(Note: The spectroscopic data presented in this table is representative and may vary based on the specific experimental conditions and instrumentation.)

Conclusion

This compound stands out as a highly valuable and versatile building block in heterocyclic chemistry. Its ability to undergo a variety of robust and high-yielding cross-coupling reactions provides medicinal chemists and researchers with a powerful tool for the rapid generation of diverse and complex molecular scaffolds. The resulting quinazoline derivatives have demonstrated significant potential as therapeutic agents, particularly as kinase inhibitors targeting critical signaling pathways in diseases such as cancer. This guide serves as a foundational resource for professionals in the field, offering a comprehensive overview of the synthetic strategies, key data, and biological relevance of this important precursor. Further exploration of the reactivity of this compound and the biological activities of its derivatives will undoubtedly continue to fuel innovation in drug discovery and development.

References

An In-depth Technical Guide to the Structural Analogues of 8-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the structural analogues of 8-bromoquinazoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic placement of a bromine atom at the 8-position offers a versatile handle for synthetic modification, enabling the development of a diverse range of derivatives with potent and selective biological activities. This document delves into the synthesis, quantitative structure-activity relationships (SAR), and mechanisms of action of these analogues, with a particular focus on their anticancer properties. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and drug development efforts in this promising area.

Core Structural Analogues and Synthetic Strategies

The this compound core serves as a versatile template for the synthesis of a wide array of structural analogues. Modifications are commonly introduced at the C2, C4, and other available positions of the quinazoline ring system, leading to compounds with diverse pharmacological profiles.

Synthesis of 2,4-Disubstituted 8-Bromoquinazolines

A primary strategy for generating diversity from the this compound core involves the introduction of various substituents at the 2 and 4-positions. A common and efficient route to these analogues begins with a substituted 2-aminobenzonitrile, which undergoes cyclization to form the quinazoline ring.

General Synthetic Workflow:

G cluster_synthesis Synthesis of 2,4-Disubstituted 8-Bromoquinazolines start 2-Amino-3-bromobenzonitrile step1 Cyclization with Orthoester start->step1 R-C(OEt)3 step2 Formation of 4-Chloro-8-bromoquinazoline step1->step2 POCl3 step3 Nucleophilic Substitution at C4 step2->step3 Amine (R'-NH2) step4 Palladium-Catalyzed Cross-Coupling at C2 (e.g., Suzuki, Buchwald-Hartwig) step3->step4 Arylboronic acid or Amine product 2,4-Disubstituted-8-bromoquinazoline step4->product G cluster_egfr EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 8-Bromo-4-anilinoquinazoline Analogue Inhibitor->EGFR Inhibition G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth & Proliferation mTORC1->Growth Inhibitor This compound Analogue Inhibitor->PI3K Inhibition

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 8-Bromoquinazoline with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-bromoquinazoline with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel 8-arylquinazoline derivatives, which are key scaffolds in many pharmacologically active compounds.

Introduction

The quinazoline ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the C-C bond formation, enabling the synthesis of diverse libraries of 8-arylquinazolines for structure-activity relationship (SAR) studies.[1][2] This protocol outlines the optimized conditions for achieving high yields and purity in the coupling of this compound with various electronically and sterically diverse arylboronic acids.

General Reaction Scheme

The palladium-catalyzed Suzuki coupling reaction involves the cross-coupling of an organohalide (this compound) with an organoboron compound (arylboronic acid) in the presence of a palladium catalyst and a base.

G r1 This compound plus1 + arrow Pd Catalyst Base, Solvent r2 Arylboronic Acid (Ar-B(OH)₂) p1 8-Arylquinazoline p2 Byproducts

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Illustrative Suzuki Coupling Reactions

The following table summarizes representative Suzuki coupling reactions of this compound with various arylboronic acids. The reaction conditions and yields are based on optimized protocols for similar quinazoline systems and may require further optimization for specific substrates.[3][4]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DMF/H₂O175690
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃Toluene/H₂O10012084
33-Chlorophenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DMF/H₂O175685
42-Thiopheneboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DMF/H₂O175678
5Cyclohexylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃DMF/H₂O175676
64-Fluorophenylboronic acidPd(dppf)Cl₂ (5)K₃PO₄Dioxane/H₂O10012080

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with phenylboronic acid as a representative example.

Materials
  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 0.02 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.12 mmol, 0.12 equiv) (Optional, as a phase-transfer catalyst)[4]

  • Degassed N,N-Dimethylformamide (DMF) and Water (5:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Microwave synthesis vial or Schlenk flask

Reaction Setup and Procedure

The following workflow outlines the key steps for performing the Suzuki coupling reaction.

G start Start reactants Combine Reactants (this compound, Phenylboronic acid, Pd(PPh₃)₄, Cs₂CO₃, TBAB) in a vial start->reactants atmosphere Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) reactants->atmosphere solvent Add Degassed Solvent (DMF/H₂O) atmosphere->solvent reaction Microwave Irradiation (175 °C, 6 min) or Conventional Heating (e.g., 100 °C, 2-12h) solvent->reaction workup Aqueous Workup (Cool, filter, extract with EtOAc, wash with brine) reaction->workup purification Purification (Dry over Na₂SO₄, concentrate, column chromatography) workup->purification product Obtain Pure 8-Phenylquinazoline purification->product end End product->end

Caption: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), cesium carbonate (2.0 mmol), and tetrabutylammonium bromide (0.12 mmol).[4]

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed DMF/water (5:1, 6 mL) mixture via syringe.

  • Reaction: Place the vial in a microwave reactor and heat to 175 °C for 6 minutes.[4] Alternatively, the reaction can be heated conventionally in a Schlenk flask at 80-120°C, with progress monitored by TLC or LC-MS.[2][3]

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-phenylquinazoline.

Mechanism

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Ar-X) pd0->ox_add pd_ii_complex Ar-Pd(II)-X      L₂ ox_add->pd_ii_complex transmetal Transmetalation (Ar'-B(OR)₂) pd_ii_complex->transmetal diaryl_pd Ar-Pd(II)-Ar'      L₂ transmetal->diaryl_pd red_elim Reductive Elimination diaryl_pd->red_elim product Ar-Ar' red_elim->product product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the 8-arylquinazoline product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂), ligands, bases (e.g., K₂CO₃, K₃PO₄), and solvent systems (e.g., dioxane/water, toluene/water).[3] Reaction temperature and time can also be optimized.

  • Protodeborylation: The hydrolysis of the boronic acid can be a significant side reaction. Using anhydrous conditions with a base like K₃PO₄ can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl byproducts from the boronic acid can occur. Ensuring a thoroughly deoxygenated reaction mixture can help to reduce this side reaction.

By following this protocol and considering the optimization strategies, researchers can efficiently synthesize a diverse range of 8-arylquinazoline derivatives for further investigation in drug discovery and development programs.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 8-Bromoquinazoline with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of 8-bromoquinazoline with various primary amines. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 8-aminoquinazolines, which are key structural motifs in many biologically active compounds and pharmaceutical candidates.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an amino group at the C8 position through Buchwald-Hartwig amination allows for the exploration of new chemical space and the development of novel drug candidates. This reaction offers a versatile and efficient method for the formation of C-N bonds, often with high yields and excellent functional group tolerance.[1][2]

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1]

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of this compound to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the primary amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination, which forms the desired N-substituted 8-aminoquinazoline product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 (Ar = 8-Quinazolinyl) Oxidative_Addition->Ar-Pd(II)(Br)L2 Amine_Coordination Amine Coordination (R-NH2) Ar-Pd(II)(Br)L2->Amine_Coordination [Ar-Pd(II)(Br)(H2NR)L2] [Ar-Pd(II)(Br)(H2NR)L2] Amine_Coordination->[Ar-Pd(II)(Br)(H2NR)L2] Deprotonation Deprotonation (Base) [Ar-Pd(II)(Br)(H2NR)L2]->Deprotonation Ar-Pd(II)(NHR)L2 Ar-Pd(II)(NHR)L2 Deprotonation->Ar-Pd(II)(NHR)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(NHR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NHR Product (8-Aminoquinazoline) Reductive_Elimination->Ar-NHR

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of this compound with various primary amines. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Table 1: General Reaction Parameters

ParameterRecommended ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically 1-5 mol% is used.
Ligand Xantphos, BINAP, DavePhosBulky, electron-rich phosphine ligands are generally preferred.[1]
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction outcome. Strong, non-nucleophilic bases are common.[1]
Solvent Toluene, DioxaneAnhydrous and degassed solvents are crucial for optimal results.[1]
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.[1]
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.

Table 2: Examples of Buchwald-Hartwig Amination of this compound with Primary Amines

Primary AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
CyclohexylaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene804~60 a
AnilinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane10016~69 b
N-methylanilinePd(OAc)₂ / JohnphosNaOtBuToluene110-1200.590 c
3-Methoxy-N-methylanilinePd(OAc)₂ / JohnphosNaOtBuToluene110-1200.588 c

a: Yield based on a similar reaction with 2-bromo-6-methylpyridine and cyclohexane-1,2-diamine.[4] b: Yield based on the amination of 2-aminobenzo[h]quinazoline with bromobenzene.[5] c: Yields based on the amination of 5-bromo-8-benzyloxyquinoline.[6]

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates and primary amines. It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents.

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Add this compound and the primary amine to the reaction vessel.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the celite pad with the same solvent.

  • Combine the organic filtrates and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 8-aminoquinazoline.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine: - this compound - Primary Amine - Pd Precatalyst - Ligand - Base Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Heating Heat to 80-120 °C with Stirring Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Dilute and Filter through Celite Cooling->Filtration Extraction Wash with Water and Brine Filtration->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Chromatography Flash Column Chromatography Drying->Chromatography Final_Product Final_Product Chromatography->Final_Product Pure N-Substituted 8-Aminoquinazoline

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Troubleshooting

Low yields or incomplete reactions are common challenges in Buchwald-Hartwig aminations. The following diagram outlines a logical workflow for troubleshooting these issues.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst 1. Check Catalyst Activity - Purity of precatalyst - Proper activation Start->Check_Catalyst Screen_Ligands 2. Screen Different Ligands (e.g., Xantphos, BrettPhos, RuPhos) Check_Catalyst->Screen_Ligands If catalyst is active Vary_Base 3. Vary Base - Strength (e.g., NaOtBu vs. K3PO4) - Stoichiometry Screen_Ligands->Vary_Base Optimize_Solvent 4. Optimize Solvent (e.g., Toluene, Dioxane, t-BuOH) Vary_Base->Optimize_Solvent Adjust_Temp 5. Adjust Temperature Optimize_Solvent->Adjust_Temp Check_Purity 6. Check Reagent Purity - Anhydrous conditions - Purity of amine and aryl halide Adjust_Temp->Check_Purity Success Improved Yield Check_Purity->Success If issues resolved

Figure 3: Troubleshooting Workflow for Buchwald-Hartwig Amination.

Common issues and potential solutions include:

  • Inactive Catalyst: Ensure the use of a high-purity palladium precatalyst and thoroughly degas all solvents and the reaction mixture to remove oxygen, which can deactivate the catalyst.[1]

  • Inappropriate Ligand: The optimal ligand is often substrate-specific. Screening a panel of bulky, electron-rich phosphine ligands is recommended.[1]

  • Incorrect Base: The strength and stoichiometry of the base are critical. For less reactive aryl halides, a stronger base like sodium tert-butoxide is often necessary. Ensure the base is anhydrous and of high purity.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction rates and yields. Toluene and dioxane are common choices.[1]

  • Presence of Water: Ensure all reagents and solvents are strictly anhydrous, as water can interfere with the catalytic cycle.[1]

By carefully selecting the reaction parameters and following the detailed protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the synthesis of a diverse library of N-substituted 8-aminoquinazolines for further investigation in drug discovery and development programs.

References

Application Notes and Protocols: Leveraging 8-Bromoquinazoline in the Synthesis of Potent EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-bromoquinazoline as a key building block in the synthesis of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors. The quinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of EGFR, and the strategic introduction of a bromine atom at the 8-position offers a versatile handle for further chemical modifications to enhance potency, selectivity, and drug-like properties.

Introduction to EGFR and Quinazoline Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[2] Consequently, EGFR has emerged as a critical target for anticancer drug development.

Quinazoline-based molecules have been successfully developed as EGFR inhibitors, with several gaining FDA approval, such as gefitinib and erlotinib.[1] These inhibitors typically feature a 4-anilinoquinazoline core, which mimics the adenine moiety of ATP and forms crucial hydrogen bonds within the kinase domain. The quinazoline core's versatility allows for substitutions at various positions to optimize binding affinity and target specific EGFR mutations.[2]

The Role of this compound

While substitutions at the 6- and 7-positions of the quinazoline ring have been extensively explored to enhance inhibitor potency, the 8-position offers a unique vector for chemical modification. The bromine atom in this compound serves as a valuable synthetic handle for introducing a variety of functional groups through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of novel chemical space and the development of inhibitors with improved pharmacological profiles. Although detailed protocols for the direct use of this compound are not as prevalent in publicly available literature as for its 6-bromo counterpart, the synthetic principles are directly transferable.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of intracellular events initiated by the binding of ligands like EGF. This leads to receptor dimerization, autophosphorylation of tyrosine residues, and the activation of downstream pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding Grb2_SOS Grb2/SOS EGFR:f2->Grb2_SOS Recruitment & Activation PI3K PI3K EGFR:f2->PI3K Activation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Synthesis_Workflow Start 8-Bromo-4-chloroquinazoline + Substituted Aniline Reaction Nucleophilic Substitution (Isopropanol, HCl cat., Reflux) Start->Reaction Workup Cooling & Filtration Reaction->Workup Product 4-Anilino-8-bromoquinazoline Derivative Workup->Product

References

Application Notes and Protocols: Palladium-Catalyzed Functionalization of the 8-Position of Quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed methods for the functionalization of the 8-position of the quinazoline scaffold and its derivatives. Given the limited direct palladium-catalyzed C-H functionalization at the C8 position of the quinazoline core in the current literature, this document details protocols for the closely related quinazolinone system and proposes a promising strategy for quinazolines based on analogous, well-established quinoline chemistry.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in numerous bioactive compounds and pharmaceuticals. The development of efficient and regioselective methods for the late-stage functionalization of the quinazoline core is of significant interest in medicinal chemistry and drug discovery. The C8 position is a particularly important site for modification to modulate pharmacological activity. While transition metal-catalyzed C-H activation has emerged as a powerful tool for such transformations, the direct palladium-catalyzed functionalization of the C8-H bond of quinazolines remains a developing area.

This document provides detailed protocols for the palladium-catalyzed acetoxylation of 8-methylquinazolinones and explores a directing group strategy for C8-functionalization. Furthermore, a potential pathway for the direct C8-arylation of quinazolines via an N-oxide directing group strategy is presented, drawing parallels from the successful C8-functionalization of quinolines.

I. Palladium-Catalyzed C(sp³)-H Acetoxylation of 8-Methylquinazolinones

A recently developed method demonstrates the palladium-catalyzed regioselective acetoxylation of the C(sp³)-H bond of the 8-methyl group in N-protected quinazolinones. This transformation provides a valuable entry point for further derivatization at the C8-position.[1]

Data Presentation

Table 1: Scope of Palladium-Catalyzed C(sp³)-H Acetoxylation of 8-Methylquinazolinones [1]

EntryN-SubstituentR Group on Phenyl at C2OxidantYield (%)
1BenzylHPhI(OAc)₂85
2Benzyl4-MePhI(OAc)₂82
3Benzyl4-OMePhI(OAc)₂78
4Benzyl4-FPhI(OAc)₂80
5Benzyl4-ClPhI(OAc)₂75
6Benzyl4-CF₃PhI(OAc)₂70
7PhenylHPhI(OAc)₂92
8Phenyl4-MePhI(OAc)₂88

Reaction Conditions: 8-methylquinazolinone (0.5 mmol), Pd(OAc)₂ (10 mol%), Oxidant (1.0 mmol), DCE (5.0 mL), room temperature, 1 h.[1]

Experimental Protocol: General Procedure for C(sp³)-H Acetoxylation
  • To a dry reaction vial, add the N-protected 8-methylquinazolinone (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.10 equiv.), and the oxidant (e.g., (diacetoxyiodo)benzene, PhI(OAc)₂, 2.0 equiv.).

  • Add dry 1,2-dichloroethane (DCE) as the solvent.

  • Stir the reaction mixture at room temperature for the specified time (typically 1 hour), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 8-(acetoxymethyl)quinazolinone product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Add 8-methylquinazolinone, Pd(OAc)₂, and oxidant to vial solvent Add dry DCE reagents->solvent stir Stir at room temperature solvent->stir monitor Monitor by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate chromatography Purify by column chromatography concentrate->chromatography product product chromatography->product Isolated Product

Figure 1: Experimental workflow for C(sp³)-H acetoxylation.

catalytic_cycle pd2 Pd(II) palladacycle Palladacycle Intermediate pd2->palladacycle C-H Activation substrate 8-Methylquinazolinone substrate->palladacycle pd4 Pd(IV) Intermediate palladacycle->pd4 Oxidative Addition pd4->pd2 product 8-(Acetoxymethyl)quinazolinone pd4->product Reductive Elimination pd0 Pd(0) oxidant PhI(OAc)₂ oxidant->pd4 oxidant2 PhI

Figure 2: Plausible catalytic cycle for acetoxylation.

II. Proposed Strategy: Palladium-Catalyzed C8-Arylation of Quinazoline N-Oxides

Direct C8-H functionalization of the quinazoline core is challenging. However, a highly successful strategy for the C8-arylation of the related quinoline scaffold involves the use of an N-oxide as an internal directing group.[2][3][4][5][6][7][8] This approach is proposed here as a viable method for the C8-functionalization of quinazolines. The N-oxide directs the palladium catalyst to the sterically accessible C8-H bond, facilitating a regioselective C-H activation and subsequent cross-coupling.

Proposed Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Products quinazoline Quinazoline n_oxide Quinazoline N-Oxide quinazoline->n_oxide [O] product 8-Arylquinazoline N-Oxide n_oxide->product Pd(OAc)₂, Ag₃PO₄, AcOH, H₂O, 120 °C aryl_iodide + Ar-I final_product 8-Arylquinazoline product->final_product Reduction

Figure 3: Proposed C8-arylation of quinazoline N-oxide.
Hypothetical Experimental Protocol (Adapted from Quinoline C8-Arylation)

This protocol is a proposed adaptation from the established procedure for quinoline N-oxides and would require optimization for the quinazoline system.[2][3][4][5]

  • N-Oxidation of Quinazoline: Prepare the quinazoline N-oxide from the corresponding quinazoline using a suitable oxidizing agent (e.g., m-CPBA or H₂O₂/AcOH).

  • C8-Arylation:

    • To a sealed reaction tube, add quinazoline N-oxide (1.0 equiv.), the desired aryl iodide (3.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and silver phosphate (Ag₃PO₄, 0.5 equiv.).

    • Add acetic acid (AcOH) and water as the solvent system.

    • Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 8-arylquinazoline N-oxide.

  • Deoxygenation (if required): The resulting N-oxide can be deoxygenated to the corresponding 8-arylquinazoline using a reducing agent such as PCl₃ or H₃PO₂.

Conclusion

The palladium-catalyzed functionalization of the 8-position of quinazolines presents a significant opportunity for the synthesis of novel derivatives with potential applications in drug discovery. While direct C8-H activation of the quinazoline core remains a challenge, the methods presented here for quinazolinone functionalization provide a valuable starting point. The proposed strategy of utilizing a quinazoline N-oxide as a directing group, analogous to the well-established quinoline chemistry, offers a promising avenue for future research and development in this area. Researchers are encouraged to explore and optimize these protocols to unlock the full potential of C8-functionalized quinazolines.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 8-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of 8-aminoquinazoline derivatives, a class of compounds with significant therapeutic potential, particularly in oncology. The methodologies presented herein leverage the efficiency of microwave irradiation to accelerate reaction times and improve yields, offering a distinct advantage over conventional heating methods.

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Notably, substitutions at the 8-position, particularly with an amino group, have been shown to influence the pharmacological properties of these compounds, making them attractive targets for drug discovery and development. Many quinazoline derivatives have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[2][3][4]

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient synthesis of complex molecules.[5][6] Compared to conventional heating, microwave irradiation offers advantages such as shorter reaction times, higher yields, and often, cleaner reaction profiles.[5]

This document provides detailed experimental protocols for the microwave-assisted synthesis of 8-aminoquinazoline derivatives, a summary of relevant quantitative data from the literature for analogous structures, and a visualization of the key signaling pathways targeted by this class of compounds.

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted synthesis of various substituted quinazoline derivatives. While specific data for a series of 8-aminoquinazoline derivatives is not extensively available in the reviewed literature, the presented data for analogous compounds illustrates the typical reaction conditions and outcomes of microwave-assisted synthesis in this chemical space.

EntryStarting MaterialsProductSolventPower (W)Temp (°C)Time (min)Yield (%)Reference
14-Chloroquinazoline, Aryl heterocyclic amineN-Arylheterocyclic substituted-4-aminoquinazoline2-Propanol60Reflux2075-98[7]
2N'-(2-cyanophenyl)-N,N-dimethylformamidine, α-aminophosphonate(Quinazolin-4-ylamino)methyl-phosphonateIsopropanol/HOAc1001502077-86[8][9]
32-Aminobenzamide, Benzyl alcohol2-Phenylquinazolin-4(3H)-oneSolvent-free-130120up to 92
42-Aminobenzamide, Succinic anhydride4-Oxo-3,4-dihydroquinazolin-2-yl propanoic acidPinane300110-18010-1579-99[10]
5Anthranilic acids, FormamideQuinazolin-4(3H)-oneSolvent-free--4>90[11]
62-(2-Aminophenyl)benzimidazole, Orthoesters6-Substituted benzimidazo[1,2-c]quinazolinesDMAC--2-6High[6][11]

Experimental Protocols

The following is a detailed, representative protocol for the microwave-assisted synthesis of 8-amino-4-(arylamino)quinazoline derivatives. This protocol is based on established methods for the synthesis of analogous 4-aminoquinazoline compounds.[7][8]

Protocol 1: Microwave-Assisted Synthesis of N-Aryl-8-nitroquinazolin-4-amines (Precursor)

Materials:

  • 4-Chloro-8-nitroquinazoline

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • 2-Propanol (isopropyl alcohol)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine 4-chloro-8-nitroquinazoline (1.0 mmol) and the desired substituted aniline (1.1 mmol).

  • Add 2-propanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture with stirring at a constant power of 60 W for 20-30 minutes, or set a reaction temperature of 120 °C for 20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold 2-propanol, and dried under vacuum to yield the N-aryl-8-nitroquinazolin-4-amine.

Protocol 2: Reduction of the Nitro Group to Form 8-Aminoquinazoline Derivatives

Materials:

  • N-Aryl-8-nitroquinazolin-4-amine from Protocol 1

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

Procedure:

  • To a solution of the N-aryl-8-nitroquinazolin-4-amine (1.0 mmol) in ethanol (15 mL) and water (5 mL) in a round-bottom flask, add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol).

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired 8-amino-4-(arylamino)quinazoline derivative.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 8-aminoquinazoline derivatives.

G cluster_synthesis Microwave-Assisted Synthesis cluster_reduction Reduction Start Start Reactants 4-Chloro-8-nitroquinazoline + Substituted Aniline Start->Reactants Microwave Microwave Irradiation (e.g., 120°C, 20 min) Reactants->Microwave Intermediate N-Aryl-8-nitroquinazolin-4-amine Microwave->Intermediate Reduction Reduction (e.g., Fe/NH4Cl, Reflux) Intermediate->Reduction Purification Purification (Filtration, Chromatography) Reduction->Purification Product 8-Aminoquinazoline Derivative Purification->Product

General workflow for the synthesis of 8-aminoquinazolines.
Signaling Pathways

Many quinazoline derivatives exert their anticancer effects by inhibiting the EGFR and downstream PI3K/Akt/mTOR signaling pathways.[2] The following diagram illustrates this mechanism of action.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Quinazoline 8-Aminoquinazoline Derivative Quinazoline->EGFR Inhibition

Inhibition of the EGFR-PI3K-Akt signaling pathway.

Disclaimer: The experimental protocols provided are intended as a general guide. Researchers should consult the primary literature and adapt the procedures as necessary for their specific substrates and equipment. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for 8-Bromoquinazoline in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 8-bromoquinazoline as a versatile building block in solid-phase organic synthesis (SPOS). The methodologies outlined enable the efficient construction of diverse quinazoline-based compound libraries, which are of significant interest in medicinal chemistry due to their wide range of biological activities.

Introduction

The quinazoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties. Solid-phase organic synthesis offers a powerful platform for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. This compound is an ideal starting material for SPOS as the bromine atom provides a handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of molecular diversity at the 8-position of the quinazoline core.

This document details a proposed strategy for the immobilization of a functionalized this compound derivative onto a solid support, followed by on-resin diversification via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Proposed Synthetic Strategy

The general strategy involves the synthesis of an this compound derivative functionalized with a suitable linker for attachment to a solid support. For this protocol, we propose the introduction of a hydroxyl group at the 4-position, which can be readily attached to a Wang resin. Subsequent on-resin palladium-catalyzed cross-coupling reactions at the 8-position, followed by cleavage from the resin, will yield a library of 8-substituted quinazolin-4-ols.

Experimental Protocols

Synthesis of 4-Hydroxy-8-bromoquinazoline

A precursor to immobilization, 4-hydroxy-8-bromoquinazoline, can be synthesized from 2-amino-3-bromobenzoic acid and formamide.

Materials:

  • 2-Amino-3-bromobenzoic acid

  • Formamide

  • Dowtherm A

Procedure:

  • A mixture of 2-amino-3-bromobenzoic acid (1.0 eq) and formamide (10 eq) is heated to 150 °C for 4 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol to afford 8-bromoquinazolin-4(3H)-one.

  • For the purpose of immobilization on Wang resin, the quinazolinone tautomer is suitable for direct use.

Immobilization of 8-Bromoquinazolin-4-one on Wang Resin

Materials:

  • 8-Bromoquinazolin-4(3H)-one

  • Wang Resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell Wang resin (1.0 g, 1.0 mmol/g loading) in DMF (10 mL) for 1 hour.

  • Drain the solvent and wash the resin with DCM (3 x 10 mL).

  • In a separate flask, dissolve 8-bromoquinazolin-4(3H)-one (3.0 eq), DIC (3.0 eq), and DMAP (0.1 eq) in a minimal amount of DMF.

  • Add the solution to the swollen resin and shake the mixture at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Immobilization_Workflow cluster_synthesis Synthesis of Precursor cluster_immobilization Immobilization on Solid Support Start 2-Amino-3-bromobenzoic Acid Precursor 8-Bromoquinazolin-4(3H)-one Start->Precursor Formamide, Heat Immobilized Resin-Bound This compound Precursor->Immobilized DIC, DMAP, DMF Resin Wang Resin Resin->Immobilized caption Immobilization Workflow

Immobilization Workflow
On-Resin Palladium-Catalyzed Cross-Coupling Reactions

The resin-bound this compound serves as the substrate for various palladium-catalyzed cross-coupling reactions to introduce diversity at the 8-position.

Materials:

  • Resin-bound this compound

  • Arylboronic acid (3.0 eq)

  • Pd(PPh₃)₄ (0.1 eq)

  • 2 M Na₂CO₃ (4.0 eq)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • Swell the resin in the 1,4-dioxane/water solvent mixture.

  • Add the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ solution.

  • Heat the mixture at 80 °C for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with water, DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Materials:

  • Resin-bound this compound

  • Terminal alkyne (3.0 eq)

  • Pd(PPh₃)₂Cl₂ (0.1 eq)

  • CuI (0.2 eq)

  • Triethylamine (TEA)

  • DMF

Procedure:

  • Swell the resin in DMF.

  • Add the terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, and TEA.

  • Stir the mixture at 50 °C for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Materials:

  • Resin-bound this compound

  • Amine (3.0 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • Xantphos (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (4.0 eq)

  • Toluene

Procedure:

  • Swell the resin in toluene.

  • Add the amine, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Heat the mixture at 100 °C for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature, drain the solvent, and wash the resin with toluene, DMF, DCM, and methanol.

  • Dry the resin under vacuum.

Diversification_Workflow cluster_coupling On-Resin Diversification Immobilized Resin-Bound This compound Suzuki Suzuki Coupling (Arylboronic Acid) Immobilized->Suzuki Pd(PPh₃)₄, Na₂CO₃ Sonogashira Sonogashira Coupling (Terminal Alkyne) Immobilized->Sonogashira Pd(PPh₃)₂Cl₂, CuI, TEA Buchwald Buchwald-Hartwig (Amine) Immobilized->Buchwald Pd₂(dba)₃, Xantphos, NaOtBu caption On-Resin Diversification

On-Resin Diversification
Cleavage from the Resin

Materials:

  • Diversified resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure:

  • Swell the resin in DCM.

  • Treat the resin with a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5) for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by preparative HPLC.

Data Presentation

The following tables summarize representative data for the on-resin synthesis of 8-substituted quinazolin-4-ols. The yields and purities are illustrative and based on typical outcomes for similar solid-phase syntheses.

Table 1: Suzuki-Miyaura Coupling of Resin-Bound this compound

EntryArylboronic AcidProductYield (%)Purity (%)
1Phenylboronic acid8-Phenylquinazolin-4-ol85>95
24-Methoxyphenylboronic acid8-(4-Methoxyphenyl)quinazolin-4-ol82>95
33-Pyridinylboronic acid8-(Pyridin-3-yl)quinazolin-4-ol75>90

Table 2: Sonogashira Coupling of Resin-Bound this compound

EntryTerminal AlkyneProductYield (%)Purity (%)
1Phenylacetylene8-(Phenylethynyl)quinazolin-4-ol78>95
21-Hexyne8-(Hex-1-yn-1-yl)quinazolin-4-ol72>90
3(Trimethylsilyl)acetylene8-((Trimethylsilyl)ethynyl)quinazolin-4-ol80>95

Table 3: Buchwald-Hartwig Amination of Resin-Bound this compound

EntryAmineProductYield (%)Purity (%)
1Morpholine8-Morpholinoquinazolin-4-ol70>90
2Aniline8-(Phenylamino)quinazolin-4-ol65>90
3Benzylamine8-(Benzylamino)quinazolin-4-ol68>90

Signaling Pathways and Logical Relationships

The synthetic strategy follows a logical progression from a common immobilized intermediate to a diverse library of final products. This approach is highly amenable to high-throughput synthesis and screening.

Logical_Relationship Start This compound Precursor Immobilized Common Resin-Bound Intermediate Start->Immobilized Immobilization Diversification Parallel Cross-Coupling Reactions Immobilized->Diversification Diversification Cleavage Cleavage from Solid Support Diversification->Cleavage Library Library of 8-Substituted Quinazolines Cleavage->Library Purification caption Synthetic Logic

Application of 8-Bromoquinazoline in Targeted Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved targeted cancer therapies. The strategic introduction of a bromine atom at the 8-position of the quinazoline ring offers a versatile chemical handle for further synthetic modifications through various cross-coupling reactions. This functionalization allows for the exploration of diverse chemical space and the optimization of pharmacological properties, leading to the discovery of potent and selective inhibitors of key oncogenic drivers. This document provides detailed application notes and experimental protocols for leveraging 8-bromoquinazoline in the discovery and development of targeted therapies, with a focus on inhibiting protein kinases and immune checkpoints.

Key Applications of this compound Derivatives

Derivatives of this compound have been investigated as potent inhibitors of several key targets in cancer therapy, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in various cancers, notably non-small cell lung cancer.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

  • Aurora Kinases: A family of serine/threonine kinases that play a crucial role in the regulation of mitosis.

  • Programmed Death-Ligand 1 (PD-L1): A key immune checkpoint protein that, upon interaction with its receptor PD-1, suppresses the anti-tumor immune response.

The bromine atom at the 8-position can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.

Data Presentation: In Vitro Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative quinazoline derivatives, including those with substitutions at the 8-position or bromo-substitutions, against various cancer-related targets.

Table 1: Inhibitory Activity of Quinazoline Derivatives against EGFR

Compound IDModificationTargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Compound 12 4-Anilino-quinazoline derivativeEGFRwt14.5Gefitinib18.2
EGFRT790M35.4Osimertinib8.5
Compound 24 4-Anilino-quinazoline derivativeEGFRwt27Gefitinib17.1
EGFRT790M9.2Osimertinib8.1
Compound 8a 6-Bromo-2-mercapto-quinazolineEGFR (in MCF-7 cells)15,850Erlotinib>20,000

Data sourced from multiple studies for illustrative purposes.

Table 2: Inhibitory Activity of Quinazoline Derivatives against VEGFR-2

Compound IDModificationTargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
Compound 12e Piperidine/oxindole derivative of quinazolineVEGFR-245.9Sorafenib48.6
SQ2 N-phenyl cyclopropane-1,1-dicarboxamide derivativeVEGFR-214Cabozantinib4.5
Compound 23j bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline derivativeVEGFR-23.7Sorafenib3.12

Data sourced from multiple studies for illustrative purposes.

Table 3: Inhibitory Activity of an 8-Fluoroquinazoline Derivative against Aurora A Kinase

Compound IDModificationTarget% Inhibition @ 10 µMIC₅₀ (µM) against MCF-7 cells
Compound 6e 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A51.78168.78

Data from a study on a structurally related 8-fluoroquinazoline derivative, highlighting the potential of 8-substituted quinazolines.[4]

Table 4: Inhibitory Activity of 8-(o-Tolyl)quinazoline Derivatives against PD-1/PD-L1 Interaction

Compound IDModificationTargetIC₅₀ (nM)
A5 8-(o-tolyl)quinazoline derivativePD-1/PD-L1 Interaction23.78[5]
A2 8-(o-tolyl)quinazoline derivativePD-1/PD-L1 Interaction37.68[5]
A3 8-(o-tolyl)quinazoline derivativePD-1/PD-L1 Interaction47.18[5]

Data from a study on 8-(o-tolyl)quinazoline derivatives, demonstrating the potential of 8-substituted quinazolines in immune checkpoint inhibition.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific compounds and cell lines.

Protocol 1: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of a test compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ATP solution

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 5 µL of a mixture containing the kinase and substrate in kinase assay buffer.

    • Pre-incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Determine the IC₅₀ value by plotting the percent viability against the logarithm of the compound concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentrations for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture medium (containing floating, potentially apoptotic cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

  • PI Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: PD-1/PD-L1 Blockade Assay

This is a cell-based bioassay to measure the ability of a compound to block the interaction between PD-1 and PD-L1.

Materials:

  • PD-1 Effector Cells (e.g., Jurkat cells engineered to express PD-1 and an NFAT-luciferase reporter)

  • PD-L1 aAPC/CHO-K1 Cells (e.g., CHO-K1 cells engineered to express PD-L1 and a T-cell receptor activator)

  • Assay medium

  • Test compound dissolved in DMSO

  • Anti-PD-1 or Anti-PD-L1 antibody (as a positive control)

  • Luciferase assay reagent (e.g., Bio-Glo™ Luciferase Assay System)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Plating:

    • Plate the PD-L1 aAPC/CHO-K1 cells in a white 96-well plate.

    • Add the test compound or control antibody at various concentrations.

    • Add the PD-1 Effector Cells to each well.

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO₂ incubator. During this time, blockade of the PD-1/PD-L1 interaction will lead to T-cell activation and luciferase expression.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of luminescence relative to the no-treatment control. Determine the EC₅₀ value for the test compound by plotting the fold induction against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives in targeted drug discovery.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding Grb2_SOS Grb2/SOS EGFR:f2->Grb2_SOS Recruitment & Activation PI3K PI3K EGFR:f2->PI3K Activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Bromoquinazoline This compound Derivative Bromoquinazoline->EGFR:f2 Inhibition

Caption: EGFR Signaling Pathway and Inhibition by this compound Derivatives.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain VEGF->VEGFR2:f0 Ligand Binding PLCg PLCγ VEGFR2:f2->PLCg Activation PI3K PI3K VEGFR2:f2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Bromoquinazoline This compound Derivative Bromoquinazoline->VEGFR2:f2 Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition.

PD1_PDL1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation SHP2 SHP-2 PD1->SHP2 Recruitment PI3K_Akt PI3K/Akt Pathway SHP2->PI3K_Akt Dephosphorylation (Inhibition) T_Cell_Inhibition T Cell Inhibition (Exhaustion, Anergy) PI3K_Akt->T_Cell_Inhibition Bromoquinazoline This compound Derivative Bromoquinazoline->PDL1 Blockade

Caption: PD-1/PD-L1 Immune Checkpoint Pathway and Blockade.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Derivatives Kinase_Assay In Vitro Kinase Assay (EGFR, VEGFR, Aurora) Synthesis->Kinase_Assay PD1_Assay PD-1/PD-L1 Blockade Assay Synthesis->PD1_Assay Hit_ID Hit Identification (IC₅₀/EC₅₀ Determination) Kinase_Assay->Hit_ID PD1_Assay->Hit_ID MTT_Assay MTT Cell Viability Assay Hit_ID->MTT_Assay Cell_Cycle Cell Cycle Analysis MTT_Assay->Cell_Cycle Lead_Opt Lead Optimization Cell_Cycle->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo ADMET ADMET Profiling Lead_Opt->ADMET Candidate Clinical Candidate In_Vivo->Candidate ADMET->Candidate

Caption: Drug Discovery Workflow for this compound Derivatives.

Conclusion

This compound represents a valuable starting point for the development of novel targeted therapies in oncology. Its synthetic tractability allows for the generation of diverse compound libraries, which can be screened against a range of cancer-relevant targets. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery endeavors. The ability of this compound derivatives to potently inhibit key kinases and immune checkpoints underscores their potential to yield next-generation cancer therapeutics.

References

Application Notes and Protocols for the Synthesis of 8-Bromoquinazoline Analogs for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the synthesis and antimicrobial evaluation of novel 8-bromoquinazoline analogs. Quinazoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, and the introduction of a bromine atom at the 8-position can significantly influence their therapeutic properties, including antimicrobial efficacy.[1] This document outlines the synthetic pathways, experimental protocols, and data presentation for the effective screening of these compounds.

Synthetic Pathway and Strategy

The general strategy for the synthesis of 8-bromo-2,3-disubstituted quinazolin-4(3H)-ones commences with the commercially available 2-amino-3-bromobenzoic acid. The synthesis typically proceeds through a two-step sequence involving the formation of an intermediate 8-bromo-2-substituted-4H-3,1-benzoxazin-4-one, followed by its condensation with a primary amine to yield the target quinazolinone.[2][3] This versatile approach allows for the introduction of a wide array of substituents at the 2 and 3-positions of the quinazoline core, facilitating the exploration of structure-activity relationships (SAR).

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 2-amino-3-bromobenzoic_acid 2-Amino-3-bromobenzoic Acid Benzoxazinone 8-Bromo-2-substituted- 4H-3,1-benzoxazin-4-one 2-amino-3-bromobenzoic_acid->Benzoxazinone Acyl Chloride (R1COCl) Pyridine or Acetic Anhydride Quinazolinone 8-Bromo-2,3-disubstituted- quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Primary Amine (R2NH2) Pyridine or DMF

General synthetic pathway for this compound analogs.

Experimental Protocols

General Protocol for the Synthesis of 8-Bromo-2-substituted-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol describes the formation of the benzoxazinone intermediate from 2-amino-3-bromobenzoic acid.

Materials:

  • 2-Amino-3-bromobenzoic acid

  • Appropriate acyl chloride (e.g., benzoyl chloride for a 2-phenyl substituent) or acetic anhydride (for a 2-methyl substituent)

  • Pyridine (or other suitable base)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3-bromobenzoic acid (1 equivalent) in the anhydrous solvent.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 8-bromo-2-substituted-4H-3,1-benzoxazin-4-one.

General Protocol for the Synthesis of 8-Bromo-2,3-disubstituted-quinazolin-4(3H)-one (Final Product)

This protocol outlines the condensation of the benzoxazinone intermediate with a primary amine.

Materials:

  • 8-Bromo-2-substituted-4H-3,1-benzoxazin-4-one

  • Appropriate primary amine (R2NH2)

  • Pyridine or Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 8-bromo-2-substituted-4H-3,1-benzoxazin-4-one (1 equivalent) in pyridine or DMF.

  • Add the primary amine (1.1 equivalents) to the solution.

  • Heat the reaction mixture at reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid precipitate and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 8-bromo-2,3-disubstituted-quinazolin-4(3H)-one.

Antimicrobial Screening Protocol

The synthesized this compound analogs are screened for their antimicrobial activity against a panel of pathogenic bacteria, typically including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Materials:

  • Synthesized this compound analogs

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide, DMSO)

  • Spectrophotometer or microplate reader

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results Compound_Prep Prepare stock solutions of This compound analogs and control antibiotic in DMSO Serial_Dilution Perform serial two-fold dilutions of compounds in MHB in 96-well plates Compound_Prep->Serial_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculation Inoculate each well with the standardized bacterial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate plates at 37°C for 18-24 hours Inoculation->Incubate MIC_Determination Determine MIC as the lowest concentration with no visible bacterial growth Incubate->MIC_Determination

References

Application Notes and Protocols: Utilizing 8-Bromoquinazoline for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-bromoquinazoline as a versatile scaffold in structure-activity relationship (SAR) studies for the development of novel therapeutic agents. The strategic placement of the bromine atom at the 8-position offers a valuable handle for chemical modification, enabling the exploration of chemical space and the optimization of biological activity against various targets. This document outlines the synthesis of this compound derivatives, their potential biological applications with a focus on anticancer and antimicrobial activities, and detailed protocols for their evaluation.

Introduction to this compound in SAR Studies

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational compounds. The introduction of a bromine atom at the 8-position of the quinazoline ring provides a key starting point for SAR studies. This is due to the bromine's ability to serve as a reactive handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of substituents. Furthermore, the electronic and steric properties imparted by the bromine atom can significantly influence the compound's interaction with biological targets.

SAR studies involving this compound derivatives often focus on modifying the core structure at various positions to understand the key molecular features required for potent and selective biological activity. Common modifications include:

  • Substitution at the 8-position: Replacing the bromine atom with different aryl, heteroaryl, or alkyl groups to probe the binding pocket of the target protein.

  • Functionalization at other positions (e.g., 2, 4, 6): Introducing various substituents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as to establish additional interactions with the target.

Biological Applications and Structure-Activity Relationships

Derivatives of bromo-substituted quinazolines and the closely related quinolines have demonstrated significant potential as anticancer and antimicrobial agents. The following sections summarize the key SAR findings from the literature for these classes of compounds, which can guide the design of novel this compound-based molecules.

Anticancer Activity

A primary focus of SAR studies on bromo-substituted quinazolines has been the development of potent anticancer agents, particularly inhibitors of protein kinases such as the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutations of EGFR are implicated in the progression of various cancers.

Key SAR Insights for Anticancer Activity:

  • Substitution at the 4-position: The presence of an anilino group at the 4-position is crucial for EGFR inhibitory activity. Substitutions on this aniline ring can significantly impact potency.

  • Halogenation: The presence of a bromine atom on the quinazoline ring, as in 6-bromoquinazoline derivatives, has been shown to contribute to potent cytotoxic activity against cancer cell lines like MCF-7 and SW480.

  • Substituents at the 6- and 7-positions: Electron-donating groups, such as methoxy groups, at the 6- and 7-positions of the quinazoline core can increase EGFR inhibitory activity.

  • Linker between the quinazoline core and other moieties: The nature of the linker (e.g., urea, thiourea) can influence target selectivity and potency. For instance, urea linkers have been found to be more favorable for EGFR inhibitory activity compared to thiourea linkers in some series.

Table 1: Anticancer Activity of Representative Bromo-Substituted Quinazoline Derivatives

Compound IDQuinazoline Core SubstitutionR-Group (at position of interest)Cancer Cell LineIC50 (µM)Reference
5b 6-Bromo3-Fluorophenyl (at position 3)MCF-70.53
5b 6-Bromo3-Fluorophenyl (at position 3)SW4801.95
Compound 7 6-Thiourea linked benzene-MDA-MB-2310.9
Gefitinib --MDA-MB-23114.2

Note: The data presented is for bromo-substituted quinazoline analogs and serves as a guide for designing this compound derivatives.

Antimicrobial Activity

Bromo-substituted quinazolinones have also been investigated for their antimicrobial properties. The SAR studies in this area aim to optimize the compounds' ability to inhibit the growth of various bacterial and fungal strains.

Key SAR Insights for Antimicrobial Activity:

  • Substitution at positions 2 and 3: The nature of the substituents at the 2 and 3-positions of the quinazolinone ring is critical for antimicrobial activity. The presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are often beneficial.

  • Halogenation at positions 6 and 8: The presence of halogen atoms, including bromine, at the 6 and 8-positions can enhance antimicrobial activity.

  • Substitution at the 4-position: Amine or substituted amine groups at the 4-position of the quinazolinone ring can improve antimicrobial efficacy.

Table 2: Antimicrobial Activity of Representative Bromo-Substituted Quinazolinone Derivatives

Compound IDQuinazolinone Core SubstitutionTest OrganismActivityReference
Acylhydrazone 85 6,8-Dibromo-2-phenylS. aureus, E. coli, A. nigerSignificant Activity

Note: This data for di-bromo-substituted quinazolinones suggests the potential for designing this compound derivatives with antimicrobial properties.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and for the evaluation of their biological activity.

Synthesis of this compound Derivatives

A general synthetic approach to novel this compound derivatives involves a multi-step synthesis starting from commercially available materials. The bromine at the 8-position can then be used as a handle for further diversification using cross-coupling reactions.

Protocol 1: General Synthesis of a 4-Anilino-8-bromoquinazoline

  • Step 1: Synthesis of 8-Bromo-4-chloroquinazoline.

    • To a solution of 8-bromoquinazolin-4(3H)-one (1.0 eq) in phosphoryl chloride (10.0 eq), add a catalytic amount of dimethylformamide (DMF).

    • Heat the reaction mixture at reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-bromo-4-chloroquinazoline.

  • Step 2: Synthesis of a 4-Anilino-8-bromoquinazoline Derivative.

    • To a solution of 8-bromo-4-chloroquinazoline (1.0 eq) in isopropanol, add the desired substituted aniline (1.2 eq).

    • Heat the reaction mixture at reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature.

    • Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain the final 4-anilino-8-bromoquinazoline derivative.

Biological Evaluation Protocols

Protocol 2: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of test compounds against EGFR kinase.

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute recombinant human EGFR kinase domain to the desired concentration in the kinase buffer.

    • Prepare a substrate solution containing a biotinylated peptide substrate and ATP in kinase buffer.

    • Prepare serial dilutions of the this compound derivatives in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and strept

Troubleshooting & Optimization

Troubleshooting low yield in 8-Bromoquinazoline Suzuki coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 8-Bromoquinazoline.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common causes?

A1: Low yields in the Suzuki coupling of this compound can often be attributed to several factors:

  • Catalyst Inactivation or Inhibition: The quinazoline nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity. The chosen catalyst system may also be suboptimal for this specific substrate.

  • Inefficient Transmetalation: The transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, can be slow. This is often influenced by the choice of base and solvent.

  • Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group) and homocoupling (coupling of two boronic acid molecules) can consume starting materials and reduce the yield of the desired product.

  • Poor Solubility: Inadequate solubility of this compound, the boronic acid, or the base in the chosen solvent can hinder the reaction.

  • Presence of Oxygen: Oxygen can lead to the oxidation and deactivation of the active Pd(0) catalyst and promote the homocoupling of the boronic acid.[1]

Q2: I am observing a significant amount of a byproduct that appears to be the homocoupling of my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a common side reaction. To minimize it, consider the following:

  • Thorough Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst. This removes dissolved oxygen which can promote homocoupling.[1]

  • Use of Pd(0) Pre-catalysts: Starting with a Pd(II) salt (like Pd(OAc)₂) requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be mediated by the homocoupling of the boronic acid. Using a pre-catalyst that readily forms Pd(0) can mitigate this.

  • Reaction Temperature: Lowering the reaction temperature, if possible without significantly impacting the desired reaction rate, can sometimes reduce the rate of homocoupling.

Q3: Protodeboronation of my boronic acid seems to be a major issue. What steps can I take to prevent this?

A3: Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction. To reduce its occurrence:

  • Use Milder Bases: Strong bases can promote protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.

  • Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.

  • Anhydrous Conditions: While Suzuki reactions often tolerate water, minimizing its content can sometimes reduce the rate of protodeboronation. Ensure your solvents and reagents are dry.

  • Faster Reaction Rates: Optimizing the reaction to proceed faster (e.g., by choosing a more active catalyst) can help the desired cross-coupling outcompete the protodeboronation side reaction.

Q4: Which catalyst system is recommended for the Suzuki coupling of this compound?

A4: The choice of catalyst is critical. For heteroaromatic substrates like quinazolines, electron-rich and bulky phosphine ligands are often effective. Consider screening a few catalyst systems. Good starting points include:

  • Pd(PPh₃)₄: A commonly used, versatile catalyst.

  • PdCl₂(dppf): Often effective for a wide range of substrates.

  • Buchwald Ligands (e.g., XPhos, SPhos) with a Palladium Precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂): These are often highly active for challenging couplings. For instance, XPhos Pd G2 has been successfully used in the synthesis of 8-(o-tolyl)quinazoline derivatives.[2]

Q5: What is the recommended base and solvent for this reaction?

A5: The base and solvent system should be optimized for your specific boronic acid partner.

  • Bases: Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Cesium carbonate is often effective but more expensive. K₃PO₄ is a good, moderately strong base to try.

  • Solvents: Aprotic polar solvents are frequently used. Common choices include dioxane, THF, DMF, and toluene, often in a mixture with water. For some haloquinazolines, propylene carbonate has been shown to be a greener and effective alternative.

Data Presentation: Illustrative Suzuki Coupling Conditions

The following tables summarize representative reaction conditions for the Suzuki coupling of bromo-heterocycles, including quinazolines, with various arylboronic acids. These conditions can serve as a starting point for optimization.

Table 1: Catalyst and Ligand Screening (Illustrative)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O1001265
PdCl₂(dppf) (3)-K₃PO₄ (2.5)Toluene/H₂O110878
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)THF/H₂O80685
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)2-MeTHF/H₂O901082

Table 2: Base and Solvent Optimization (Illustrative)

Catalyst SystemBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
PdCl₂(dppf)Na₂CO₃ (2)DMF/H₂O1001270
PdCl₂(dppf)K₂CO₃ (2)Dioxane/H₂O1001075
PdCl₂(dppf)K₃PO₄ (2.5)Toluene/H₂O110880
PdCl₂(dppf)Cs₂CO₃ (2)THF/H₂O90888

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can significantly accelerate the reaction.

  • Reaction Mixture: In a microwave reaction vessel, combine this compound (1 mmol), the arylboronic acid (1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and Cesium Carbonate (2 mmol).[3]

  • Solvent: Add a mixture of DMF and water.[3]

  • Microwave Irradiation: Heat the mixture in a microwave reactor to 175 °C for approximately 6 minutes.[3]

  • Work-up and Purification: After cooling, filter the reaction mixture and concentrate the solvent. Purify the product by column chromatography.[3]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Aryl-Pd(II)-R L2 Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R (Product) RedElim->Product ArylX This compound (Aryl-X) ArylX->OxAdd Boronic_Acid Boronic Acid (R-B(OH)2) Base Base (e.g., K2CO3) Boronic_Acid->Base Borate Borate [R-B(OH)3]- Base->Borate Activation Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in this compound Suzuki Coupling Check_Reagents 1. Check Reagent Quality & Purity - this compound - Boronic Acid/Ester - Solvents (Anhydrous?) - Base (Finely powdered?) Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Inert Atmosphere (Degassing?) - Temperature - Reaction Time Check_Reagents->Check_Conditions Analyze_Side_Products 3. Analyze Crude Mixture (LC-MS/NMR) - Identify Side Products Check_Conditions->Analyze_Side_Products Homocoupling Homocoupling Observed? Analyze_Side_Products->Homocoupling Protodeboronation Protodeboronation Observed? Analyze_Side_Products->Protodeboronation No_Reaction Mainly Starting Material? Analyze_Side_Products->No_Reaction Optimize_Degassing Improve Degassing Use Pd(0) Pre-catalyst Homocoupling->Optimize_Degassing Yes Optimize_Base Use Milder Base (K3PO4, K2CO3) Use Boronic Ester Protodeboronation->Optimize_Base Yes Optimize_Catalyst Screen Catalysts/Ligands (e.g., PdCl2(dppf), Buchwald) Increase Temperature No_Reaction->Optimize_Catalyst Yes Optimize_Solvent Screen Solvents for Solubility (Dioxane, Toluene, 2-MeTHF) Optimize_Catalyst->Optimize_Solvent

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 8-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 8-bromoquinazoline. This critical reaction enables the formation of C-N bonds, a cornerstone in the synthesis of novel therapeutics and functional materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in the Buchwald-Hartwig amination of this compound?

Low yields in the amination of this compound can often be attributed to several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. Ensure you are using a high-purity palladium precatalyst and that the solvent has been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1]

  • Suboptimal Ligand Choice: The phosphine ligand is crucial for the success of the reaction. For heteroaromatic substrates like quinazolines, bulky and electron-rich phosphine ligands are often preferred as they facilitate the key oxidative addition and reductive elimination steps.[1]

  • Incorrect Base Selection: The strength and solubility of the base are critical. Strong, non-nucleophilic bases are generally required. However, a base that is too strong can lead to side reactions.[1]

  • Inappropriate Solvent: The solvent influences the solubility of all reaction components and can affect the catalytic cycle's rate. Aprotic solvents are typically used.[1][2]

  • Low Reaction Temperature: Buchwald-Hartwig aminations often require heating to proceed at an optimal rate.[1]

Q2: How do I select the right phosphine ligand for coupling with this compound?

Ligand selection is critical and often substrate-specific. For quinazoline synthesis, bulky, electron-rich phosphine ligands have shown good performance.[1] Consider screening a panel of ligands. Commonly effective ligands for the amination of haloquinazolines include:

  • Xantphos: A versatile and widely used ligand.[1]

  • BrettPhos: Often a good choice for challenging substrates.[1]

  • BippyPhos: Another bulky phosphine ligand to consider.[1]

Q3: Which base is most effective for the amination of this compound?

The choice of base significantly impacts the reaction's success. Both the strength (pKa) and solubility of the base are important factors.[1]

  • Strong Bases: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1]

  • Weaker Bases: In some cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and may offer better functional group tolerance.[2][3] It is important to note that the particle size and surface area of inorganic bases can affect the reaction rate.[2]

Q4: What is the optimal solvent for this reaction?

The solvent can influence the solubility of the reactants, catalyst, and base, thereby affecting the reaction rate.[1][2]

  • Common Choices: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and dioxane are common options.[1][4]

  • Alternative Solvents: Other ethereal solvents like THF and CPME, or alcohol-based solvents like t-BuOH, have also been used successfully in Buchwald-Hartwig reactions.[1][2] Chlorinated solvents should generally be avoided as they can inhibit the reaction.[2]

Q5: At what temperature should I run the reaction?

Buchwald-Hartwig aminations often require elevated temperatures, typically in the range of 80-110 °C.[1][3] However, the optimal temperature can be dependent on the specific substrates, catalyst, and ligand used. If you observe side reactions like hydrodehalogenation, consider lowering the reaction temperature.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Buchwald-Hartwig amination of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Catalyst: Catalyst degradation due to oxygen exposure.- Ensure thorough degassing of the solvent and reaction mixture. - Use a high-purity palladium precatalyst.[1] - Consider using a pre-activated Pd(0) source.[1]
2. Inappropriate Ligand: The chosen ligand is not optimal for the substrate.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos).[1]
3. Incorrect Base: The base is not strong enough or is insoluble.- Switch to a stronger base like NaOtBu.[1] - Ensure the base is anhydrous and of high purity.[1]
4. Low Reaction Temperature: The reaction is too slow at the current temperature.- Gradually increase the reaction temperature, typically to 80-110 °C.[1]
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Deactivation Pathway: More common with electron-poor aryl halides.- Try a different ligand. - Lower the reaction temperature.[1]
2. Presence of Water: Water can interfere with the catalytic cycle.- Ensure all reagents and solvents are strictly anhydrous.[1]
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst is not stable for the required reaction time.- Consider a higher catalyst loading. - Use a more robust precatalyst.[1]
2. Product Inhibition: The product may be coordinating to the palladium center.- Try a different solvent to improve product solubility and minimize inhibition.[1]

Data Presentation

Table 1: General Reaction Conditions for Screening

This table provides a starting point for optimizing the Buchwald-Hartwig amination of this compound. The optimal conditions will be specific to the amine coupling partner.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Pd Precatalyst Pd₂(dba)₃Pd(OAc)₂BrettPhos Pd G4[1]PdCl₂(dppf)
Ligand Xantphos[1]BrettPhos[1]RuPhosdppf
Base NaOtBu[1]Cs₂CO₃K₃PO₄[1]LHMDS
Solvent Toluene[1]Dioxane[1]t-BuOH[1]THF
Temperature 100 °C110 °C90 °C80 °C
Catalyst Loading 1-5 mol%1-5 mol%1-5 mol%1-5 mol%
Ligand:Pd Ratio 1.2:1 to 2:11.2:1 to 2:11.2:1 to 2:11:1

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound:
  • Preparation: In a glovebox, a reaction vial is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), the selected palladium precatalyst (e.g., BrettPhos Pd G4, 5 mol%), the phosphine ligand (e.g., BrettPhos, 5 mol%), and the chosen base (e.g., K₃PO₄, 1.4 equiv.).[1]

  • Solvent Addition: Anhydrous, degassed solvent (e.g., t-BuOH) is added to the vial.[1]

  • Reaction Setup: The vial is sealed with a PTFE-lined cap and removed from the glovebox. The reaction mixture is then stirred at the desired temperature (e.g., 100 °C) in a heating block for the required duration.[1]

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), it is cooled to room temperature. The mixture is then partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The layers are separated, and the aqueous layer is extracted with the organic solvent.[1]

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-substituted 8-aminoquinazoline.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (this compound) Pd0->OxAdd PdII_Aryl Quinazoline-Pd(II)L_n(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Quinazoline-Pd(II)L_n(Amine)]+Br- Amine_Coord->PdII_Amine Deprotonation Base-mediated Deprotonation PdII_Amine->Deprotonation PdII_Amido Quinazoline-Pd(II)L_n(Amido) Deprotonation->PdII_Amido PdII_Amido->Pd0 Regeneration RedElim Reductive Elimination PdII_Amido->RedElim Product Aminated Quinazoline RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity (Purity, Activation) Start->Check_Catalyst Screen_Ligands Screen Different Ligands (e.g., Xantphos, BrettPhos) Check_Catalyst->Screen_Ligands If catalyst is active Vary_Base Vary Base Strength/Type (e.g., NaOtBu, Cs2CO3, K3PO4) Screen_Ligands->Vary_Base Test_Solvents Test Different Solvents (e.g., Toluene, Dioxane, t-BuOH) Vary_Base->Test_Solvents Adjust_Temp Adjust Reaction Temperature (80-110 °C) Test_Solvents->Adjust_Temp Analyze_Side_Products Identify Side Products (e.g., by GC-MS, NMR) Adjust_Temp->Analyze_Side_Products If yield is still low Improved_Yield Improved Yield Adjust_Temp->Improved_Yield If yield improves Modify_Conditions Modify Conditions to Minimize Side Reactions Analyze_Side_Products->Modify_Conditions Modify_Conditions->Improved_Yield

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Polar 8-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of polar 8-aminoquinazoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are polar 8-aminoquinazoline derivatives notoriously difficult to purify?

Polar 8-aminoquinazoline derivatives present several purification challenges due to their inherent chemical properties:

  • Basicity: The presence of the amino group at the 8-position, along with the nitrogen atoms in the quinazoline ring, imparts basicity to these molecules. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor separation, tailing peaks, and sometimes irreversible adsorption.[1]

  • Polarity: The amino group and other potential polar functional groups make these compounds highly polar. This necessitates the use of highly polar and often complex mobile phase systems for effective elution during chromatography.[1]

  • Isomeric Impurities: Synthetic routes can sometimes yield mixtures of positional isomers, which often have very similar physical and chemical properties, making them difficult to separate by standard purification techniques.[1]

  • Instability: Some 8-aminoquinazoline derivatives can be sensitive to air, light, or acidic conditions, leading to degradation during the purification process.[1] This is particularly true for derivatives with electron-donating groups that make the quinazoline ring more susceptible to oxidation.[1]

  • Chelating Properties: The 8-aminoquinazoline scaffold can act as a chelating agent for various metal ions. Contaminating metal ions in solvents or on glassware can form complexes with the product, complicating purification.[1]

Q2: My 8-aminoquinazoline derivative is sticking to the silica gel column and won't elute. What can I do?

This is a common issue due to the basicity of the amino group interacting with the acidic silanol groups on the silica surface.[2] Here are several strategies to overcome this:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into your mobile phase (typically 0.1-2%).[1][3] This will compete with your compound for binding to the acidic sites on the silica gel, allowing for better elution.

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your mobile phase containing the basic modifier to neutralize the acidic sites.[3]

  • Switch to a Different Stationary Phase: Consider using a less acidic or basic stationary phase. Alumina (basic or neutral) is a good alternative.[1] Amine-functionalized silica columns are also an option.[1]

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (e.g., C18) can be a suitable alternative.[1]

Q3: How can I separate my 8-aminoquinazoline derivative from very similar isomeric impurities?

Separating isomers can be challenging due to their similar properties. Here are a few approaches:

  • Preparative HPLC: High-performance liquid chromatography (HPLC) often provides higher resolution than standard column chromatography and can be effective for separating closely related isomers.[1]

  • Fractional Recrystallization: This classical technique can be effective if you can find a solvent system in which the two isomers have slightly different solubilities.[1] This may require extensive screening of various solvents and solvent mixtures.

  • Derivatization: In some cases, you can temporarily derivatize the amino group to alter the polarity and steric properties of the isomers, potentially making them easier to separate. The protecting group can then be removed after purification.[1][4]

Q4: My 8-aminoquinazoline derivative seems to be degrading during purification. How can I minimize this?

To minimize the degradation of sensitive 8-aminoquinazoline derivatives, consider the following precautions:

  • Work under an Inert Atmosphere: If your compound is sensitive to air oxidation, perform all purification steps under an inert atmosphere of nitrogen or argon.[1]

  • Use Degassed Solvents: Removing dissolved oxygen from your solvents by sparging with an inert gas can help prevent oxidation.[1]

  • Protect from Light: Wrap your flasks and columns in aluminum foil to protect light-sensitive compounds.[1]

  • Avoid Harsh Acids: If possible, avoid strong acids during workup and purification, as they can sometimes promote degradation.[1]

  • Keep it Cold: Perform chromatographic separations at a lower temperature if your compound is thermally labile.[1]

Troubleshooting Guide

This section provides systematic approaches to address specific problems you may encounter during the purification of polar 8-aminoquinazoline derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Irreversible adsorption on silica gel Strong interaction between the basic compound and acidic silica.1. Add 0.1-2% triethylamine or ammonia to the mobile phase.[1][3]2. Switch to a neutral or basic alumina column.[1]3. Consider using an amine-functionalized silica column.[1]
Compound is too polar to elute from normal phase column High polarity of the compound.1. Gradually increase the polarity of the mobile phase (e.g., higher percentage of methanol in dichloromethane).2. If unsuccessful, consider reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[1][5]
Product degradation on the column Compound instability on acidic silica gel.1. Perform the chromatography at a lower temperature.[1]2. Use degassed solvents and work under an inert atmosphere.[1]3. Deactivate the silica gel with triethylamine before use.[1][3]
Co-elution with impurities Similar polarity of the compound and impurities.1. Optimize the mobile phase using thin-layer chromatography (TLC) to achieve better separation.[1]2. Try a different solvent system or stationary phase.[1]3. Consider preparative HPLC for difficult separations.[1]
Compound "oils out" during recrystallization Solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.1. Add a small amount of additional hot solvent to redissolve the oil.[1]2. Allow the solution to cool more slowly.3. Scratch the inside of the flask with a glass rod to induce crystallization.[6]
Low yield after recrystallization Using too much solvent; premature filtration.1. Use the minimum amount of hot solvent to dissolve the compound.2. Ensure the solution is thoroughly cooled before filtration.

Experimental Protocols

Protocol 1: Modified Flash Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of a polar 8-aminoquinazoline derivative using silica gel chromatography with triethylamine (TEA) as a basic modifier.

  • Solvent System Selection:

    • Develop a suitable solvent system using TLC. A common starting point is a mixture of dichloromethane (DCM) and methanol (MeOH).

    • Add 1-2% TEA to the developing solvent to see if it improves the spot shape and Rf value. Aim for an Rf of 0.2-0.3 for your target compound.

  • Column Packing and Deactivation:

    • Slurry pack a column with silica gel in your chosen non-polar solvent (e.g., DCM).

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% TEA.

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove the excess base.[3]

  • Sample Loading:

    • Dissolve the crude 8-aminoquinazoline derivative in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the prepared mobile phase, either isocratically or with a polarity gradient.

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and residual triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to completely remove residual TEA.[1]

Protocol 2: Two-Solvent Recrystallization

This protocol describes the purification of a solid 8-aminoquinazoline derivative using a two-solvent recrystallization method. A common solvent pair is ethanol ("good" solvent) and water ("poor" solvent).

  • Solvent Selection:

    • Identify a "good" solvent in which your compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol, acetone).

    • Identify a "poor" solvent in which your compound is insoluble but is miscible with the "good" solvent (e.g., water, hexane).[2]

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent.[2]

  • Inducing Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the "good" solvent until the solution becomes clear again.[2]

  • Crystal Formation:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent.

    • Dry the crystals under a high vacuum.

Visualizations

PurificationWorkflow Crude Crude 8-Aminoquinazoline Derivative Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidBase Acid-Base Extraction (Optional for gross impurity removal) Dissolve->AcidBase Column Column Chromatography (Silica or Alumina) AcidBase->Column Recrystal Recrystallization (Final Polishing) Column->Recrystal Pure Pure Product Recrystal->Pure TroubleshootingTree Start Purification Issue with 8-Aminoquinazoline Derivative LowYield Low yield after column chromatography? Start->LowYield Streaking Product streaking on TLC/column? LowYield->Streaking No Sol1 Add triethylamine to mobile phase or switch to alumina. LowYield->Sol1 Yes Isomers Isomers not separating? Streaking->Isomers No Sol2 Indicates strong interaction with silica. Use basic modifier. Streaking->Sol2 Yes Degrading Compound degrading? Isomers->Degrading No Sol3 Optimize HPLC conditions or attempt fractional recrystallization. Isomers->Sol3 Yes End Consult Further Literature Degrading->End No Sol4 Use inert atmosphere, protect from light, and/or purify at lower temperature. Degrading->Sol4 Yes

References

Improving the regioselectivity of 8-Bromoquinazoline substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of substitution reactions involving 8-bromoquinazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common substitution reactions performed on this compound, and which positions on the quinazoline ring are most reactive?

A1: The most common and synthetically useful substitution reactions for this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). Nucleophilic Aromatic Substitution (SNAr) is also a key transformation.

In the quinazoline ring system, the pyrimidine ring is electron-deficient, making positions 2 and 4 susceptible to nucleophilic attack, especially if good leaving groups are present. The benzene ring is comparatively more electron-rich. For electrophilic substitution, the scenario is reversed. When considering substitutions on this compound, the primary reaction site is the C-8 position due to the presence of the bromine leaving group. However, competing reactions can occur at other positions depending on the reaction conditions and the nature of the reactants. For instance, in strongly basic conditions, deprotonation and subsequent reactions at other positions on the carbocyclic ring can occur.

Q2: What are the key factors that influence the regioselectivity of substitution reactions on this compound?

A2: Several factors critically influence the regioselectivity of these reactions:

  • Catalyst and Ligand System: In palladium-catalyzed reactions, the choice of ligand is crucial. Sterically hindered and electron-rich ligands can promote the desired coupling at the C-8 position and minimize side reactions.

  • Base: The strength and nature of the base can significantly impact the reaction's outcome. A base that is too strong might lead to side reactions like deprotonation at other positions or degradation of the starting material.

  • Solvent: The polarity and protic nature of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction pathway and regioselectivity.

  • Temperature: Higher reaction temperatures can sometimes lead to a loss of regioselectivity and an increase in the formation of byproducts.

  • Nature of the Nucleophile/Coupling Partner: The steric and electronic properties of the incoming group can influence the feasibility of substitution at the sterically more hindered C-8 position.

Q3: What is "debromination," and how can it be minimized in reactions with this compound?

A3: Debromination, or hydrodehalogenation, is a significant side reaction where the bromine atom is replaced by a hydrogen atom. This leads to the formation of an undesired quinazoline byproduct, reducing the yield of the target molecule and complicating purification. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions.

To minimize debromination:

  • Optimize the Catalyst/Ligand System: Use of electron-rich, bulky phosphine ligands can favor the desired cross-coupling pathway over the competing debromination.

  • Control the Base: Use the weakest base necessary to achieve the desired reaction, as stronger bases can promote debromination.

  • Manage Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, as these can increase the incidence of debromination.

  • Ensure Anhydrous Conditions (where appropriate): The presence of water can sometimes be a source of protons for the debromination side reaction.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during substitution reactions with this compound.

Problem 1: Low Yield of the Desired 8-Substituted Product in Suzuki-Miyaura Coupling
Possible Cause Suggested Solution
Inefficient Transmetalation The boronic acid needs to be activated by a base to form a more nucleophilic boronate species. Ensure the base is sufficiently strong and soluble in the reaction medium. Consider switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Catalyst Deactivation The palladium catalyst may have decomposed. Use a pre-catalyst or ensure a well-defined active catalyst is formed. The choice of ligand is also critical for catalyst stability and activity.
Steric Hindrance The C-8 position is sterically hindered. Use a less bulky boronic acid if possible. Alternatively, employ a ligand that is more effective for coupling at hindered positions.
Debromination Side Reaction See Q3 in the FAQ section for strategies to minimize debromination.
Problem 2: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause Suggested Solution
Competing Reaction Sites While the C-8 position is the primary site for substitution of the bromine, other positions on the quinazoline ring can be activated under certain conditions. Lowering the reaction temperature may improve selectivity.
Harsh Reaction Conditions High temperatures and strong bases can lead to a loss of regioselectivity. Screen different solvents and bases to find milder conditions that favor the desired substitution.
Benzyne Formation Under very strong basic conditions, elimination of HBr can lead to the formation of a reactive aryne intermediate, which can result in a mixture of products. Use of a less aggressive base can mitigate this.

Quantitative Data

Direct comparative data for the regioselectivity of this compound substitutions is limited in the literature. The following tables provide illustrative data from related quinoline and quinazoline systems to guide experimental design.

Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Bromo-N-Heterocycles

Substrate Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
8-bromo-6-methylquinolin-2(1H)-onePhenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂O7085-95 (Illustrative)[1]
6-Bromoquinoline-8-carbonitrilePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-dioxane/H₂O80-100>80 (Illustrative)
Bromo-substituted quinolineArylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneRT-10070-95 (General)[2]

Table 2: Illustrative Buchwald-Hartwig Amination Conditions for Bromoquinolines

Substrate Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%)
6,8-Dibromoquinolin-3-amineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100>80 (Illustrative for C6)[3]
BromoquinolineSecondary AminePd(OAc)₂ / XantphosCs₂CO₃1,4-dioxane10075-95 (General)
Aryl BromidePrimary AminePd₂(dba)₃ / BrettPhosNaOtBuToluene80-11070-98 (General)[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the amine (1.1-1.5 equiv.), the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.), and an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound, Arylboronic Acid, and Base inert Establish Inert Atmosphere start->inert add_cat Add Pd Catalyst and Solvent inert->add_cat heat Heat to 80-100 °C with Stirring add_cat->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify Troubleshooting_Low_Yield start Low Yield of 8-Substituted Product q1 Is debromination observed? start->q1 sol1 Optimize Catalyst/Ligand Use Weaker Base Reduce Temp/Time q1->sol1 Yes q2 Is starting material consumed? q1->q2 No sol2 Check Catalyst Activity Increase Temperature Screen Solvents q2->sol2 No sol3 Check Reagent Purity Optimize Stoichiometry q2->sol3 Yes

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 8-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 8-Bromoquinazoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and streamline your experimental workflow.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound.

Issue 1: Low or No Product Yield

Potential Causes and Solutions

  • Catalyst Inactivity: The Palladium(0) active species may not be forming efficiently or has decomposed.

    • Recommendation: Use a pre-catalyst that is known to reliably form the active Pd(0) species. Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1] Consider using a more robust ligand that protects the palladium center.

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the this compound substrate.

    • Recommendation: For Suzuki and Buchwald-Hartwig reactions, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often improve catalytic activity.[1] A ligand screening is recommended to identify the optimal choice for your specific coupling partners.

  • Incorrect Base: The strength and solubility of the base are critical for the catalytic cycle.

    • Recommendation: For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For the more challenging Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[1] The choice of base can be substrate-dependent, so optimization may be necessary.

  • Low Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed efficiently.

    • Recommendation: If the reaction is sluggish, gradually increase the temperature, typically in the range of 80-120°C.[1] However, be mindful that excessively high temperatures can lead to catalyst decomposition.

Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

Potential Causes and Solutions

  • Catalyst Deactivation Pathway: This can be more prevalent with electron-poor aryl halides.

    • Recommendation: Try a different ligand or a lower reaction temperature to minimize this side reaction.[1]

  • Presence of Water: Water can lead to hydrodehalogenation of the aryl halide.

    • Recommendation: Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox.

Issue 3: Reaction Stalls Before Completion

Potential Causes and Solutions

  • Catalyst Decomposition: The catalyst may not be stable for the entire duration of the reaction under the applied conditions.

    • Recommendation: Consider a higher catalyst loading or the use of a more robust pre-catalyst.

  • Product Inhibition: The product formed may coordinate to the palladium center, inhibiting further catalytic cycles.

    • Recommendation: Try a different solvent to improve the solubility of the product and minimize inhibition.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst and condition selection for cross-coupling reactions with this compound.

Q1: Which type of palladium catalyst is best for Suzuki coupling with this compound?

A1: For Suzuki-Miyaura couplings of bromoquinolines and related heterocycles, catalyst systems based on Pd(PPh₃)₄ or Pd(dppf)Cl₂ have shown good success. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing higher yields and faster reaction times.

Q2: What is the most critical factor for a successful Buchwald-Hartwig amination of this compound?

A2: Ligand selection is paramount. For the amination of haloquinazolines, bulky and electron-rich phosphine ligands like Xantphos, BrettPhos, and BippyPhos are often preferred as they promote the key oxidative addition and reductive elimination steps.[1]

Q3: Can I perform a Sonogashira coupling on this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are possible and can be advantageous in avoiding issues related to copper toxicity in biological applications. These reactions often require specific ligands and conditions to facilitate the catalytic cycle in the absence of copper.

Q4: How do I choose the right solvent for my cross-coupling reaction?

A4: The solvent choice depends on the specific reaction and the solubility of your reactants. For Suzuki couplings, mixtures of an organic solvent (e.g., dioxane, toluene, or DMF) with water are common. For Buchwald-Hartwig and Sonogashira reactions, anhydrous aprotic solvents like toluene, dioxane, or THF are typically used.[1]

Data Presentation

The following tables summarize quantitative data for different cross-coupling reactions on substrates analogous to this compound, providing a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Bromo-Heterocycles with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-11075Good yield for mono-arylation of dibromoquinolines.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100HighEffective for a range of arylboronic acids.
Pd(OAc)₂XPhosK₃PO₄Toluene100HighBulky monophosphine ligands are generally effective.

Table 2: Buchwald-Hartwig Amination of Bromo-Heterocycles

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield (%)Observations
Pd₂(dba)₃BINAPNaOt-BuToluene80-110HighSecond-generation catalyst system effective for primary and secondary amines.[2]
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane100HighBulky monodentate ligands are very effective for a wide range of amines.[2]
G3-XPhos PrecatalystXPhosLHMDSTHFRT-80HighPre-catalysts offer improved stability and reactivity.[2]

Table 3: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Observations
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRTHighStandard conditions, effective for many substrates.
Pd(OAc)₂/PPh₃CuIEt₃NDMF80-100Good to HighGood for aryl and alkyl alkynes.
PdCl₂(PPh₃)₂-PyrrolidineDMF100HighExample of a copper-free system.

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These are general protocols and may require optimization for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., Toluene/H₂O, 4:1) via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • In a glovebox, charge an oven-dried Schlenk tube with a palladium pre-catalyst (e.g., G3-XPhos, 1-2 mol%), a ligand (if not using a pre-catalyst), and a base (e.g., NaOtBu, 1.2 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110°C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.[2]

Protocol 3: General Procedure for Sonogashira Coupling of this compound
  • To a Schlenk tube, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or diisopropylamine).

  • Stir the reaction at room temperature to 80°C for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this technical support center.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents: This compound, Coupling Partner, Catalyst, Ligand, Base Solvent Prepare Anhydrous, Degassed Solvent Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Solvent->Setup Heating Heat and Stir (Monitor by TLC/LC-MS) Setup->Heating Quench Quench Reaction and Extract Product Heating->Quench Purify Purify by Column Chromatography Quench->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: A generalized experimental workflow for cross-coupling reactions.

Catalyst_Selection cluster_suzuki Suzuki Catalysts cluster_buchwald Buchwald-Hartwig Catalysts cluster_sonogashira Sonogashira Catalysts Start Select Cross-Coupling Reaction Suzuki Suzuki-Miyaura (C-C) Start->Suzuki Buchwald Buchwald-Hartwig (C-N) Start->Buchwald Sonogashira Sonogashira (C-C, alkyne) Start->Sonogashira Pd_PPh3 Pd(PPh₃)₄ Suzuki->Pd_PPh3 Pd_dppf Pd(dppf)Cl₂ Suzuki->Pd_dppf Pd_XPhos Pd(OAc)₂ / XPhos Suzuki->Pd_XPhos Pd_BINAP Pd₂(dba)₃ / BINAP Buchwald->Pd_BINAP Pd_XPhos_B Pd(OAc)₂ / XPhos Buchwald->Pd_XPhos_B G3_XPhos G3-XPhos Buchwald->G3_XPhos Pd_Cu PdCl₂(PPh₃)₂ / CuI Sonogashira->Pd_Cu Pd_noCu Copper-Free Systems Sonogashira->Pd_noCu

Caption: A decision tree for initial catalyst system selection.

Troubleshooting_Flowchart Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? (Fresh, degassed) Start->Check_Catalyst Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Use pre-catalyst Ensure inert atmosphere Check_Catalyst->Solution_Catalyst No Check_Base Is the base suitable? Check_Ligand->Check_Base Yes Solution_Ligand Screen bulky, electron-rich ligands Check_Ligand->Solution_Ligand No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Solution_Base Try stronger/more soluble base Check_Base->Solution_Base No Solution_Temp Increase temperature cautiously Check_Temp->Solution_Temp No Success Reaction Improved Check_Temp->Success Yes Solution_Catalyst->Check_Catalyst Solution_Ligand->Check_Ligand Solution_Base->Check_Base Solution_Temp->Check_Temp

Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.

References

Overcoming solubility issues of 8-Bromoquinazoline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on overcoming solubility challenges associated with 8-Bromoquinazoline in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research and development activities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound in experimental settings.

Q1: My this compound is not dissolving in my chosen organic solvent. What should I do first?

A1: The first step is to verify the appropriateness of your solvent choice and experimental conditions. This compound, a heterocyclic organic compound, generally exhibits moderate solubility in polar aprotic organic solvents.[1] If you are experiencing difficulties, consider the following troubleshooting workflow.

G start Insolubility Issue with This compound solvent_check Is the solvent appropriate? (e.g., DMSO, DMF, NMP) start->solvent_check heat_sonicate Apply gentle heating (e.g., 30-40°C) and/or sonication solvent_check->heat_sonicate Yes reassess_solvent Reassess Solvent Choice: Consider high-solubility solvents like DMF or NMP. solvent_check->reassess_solvent No cosolvent Introduce a Co-solvent (e.g., NMP in THF) heat_sonicate->cosolvent Still Insoluble success Solubility Achieved heat_sonicate->success Soluble reassess_solvent->heat_sonicate formulation Consider Advanced Formulation Strategies cosolvent->formulation Still Insoluble cosolvent->success Soluble protocol Follow Protocol for Advanced Techniques formulation->protocol

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Q2: I have tried common solvents like methanol and acetone with limited success. Which solvents are most likely to work?

A2: For bromo-substituted heterocyclic compounds, polar aprotic solvents are often the most effective. Based on studies of similar quinoline and quinazoline derivatives, the following solvents are recommended for initial screening:

  • High Potential for Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP). For a structurally related compound, 5,7-dibromo-8-hydroxyquinoline, the maximum solubility was observed in DMF.

  • Moderate Potential for Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gentle heating can significantly improve the solubility and dissolution rate of this compound. It is advisable to start with a low temperature (e.g., 30-40°C) and monitor the solution. Be cautious, as excessive heat can lead to solvent evaporation or potential degradation of the compound.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are a mixture of solvents used to enhance the solubility of a solute. If this compound has poor solubility in a desired solvent for your reaction or assay, adding a small amount of a stronger, miscible solvent in which it is highly soluble (like DMSO or DMF) can significantly improve its overall solubility.

Q5: My compound precipitates out of solution over time. How can I prevent this?

A5: Precipitation after initial dissolution suggests that you have created a supersaturated solution. To address this, you can either slightly increase the total solvent volume or maintain the solution at a slightly elevated temperature. If the issue persists, consider advanced formulation strategies like creating a solid dispersion.

Data Presentation: Solubility Profile

SolventTypePredicted Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
N-Methyl-2-pyrrolidone (NMP)Polar AproticSoluble
Tetrahydrofuran (THF)Polar AproticSparingly Soluble
Dichloromethane (DCM)HalogenatedSparingly Soluble
AcetonePolar AproticSlightly Soluble
MethanolPolar ProticSlightly Soluble
EthanolPolar ProticSlightly Soluble
WaterPolar ProticInsoluble
HexaneNon-polarInsoluble

Note: This table is a guide for initial solvent screening. It is highly recommended to perform experimental solubility determination for your specific application.

Experimental Protocols

For researchers needing to overcome significant solubility challenges or to prepare formulations, the following protocols for advanced solubility enhancement techniques are provided.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method aims to disperse this compound in an amorphous form within a hydrophilic polymer matrix, which can enhance its wettability and dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, Soluplus®, PEG 6000)

  • Volatile organic solvent (e.g., methanol, acetone, or a mixture in which both the compound and polymer are soluble)

  • Rotary evaporator

Procedure:

  • Dissolution: Accurately weigh the this compound and the chosen polymer in a desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Use sonication or stirring to ensure a clear solution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Continue the evaporation until a thin, solid film is formed on the wall of the flask. Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be collected and characterized for its dissolution properties compared to the crystalline compound.

Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard method for quantitatively determining the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in mg/mL or µg/mL.

Signaling Pathway and Experimental Workflow Visualization

This compound and its derivatives are often investigated as kinase inhibitors in cancer research. For instance, derivatives of 8-fluoroquinazoline have been synthesized and evaluated as inhibitors of Aurora A kinase, a key regulator of cell division. The diagram below illustrates the role of Aurora A in the cell cycle and the inhibitory action of a quinazoline-based compound.

G cluster_0 Cell Cycle Progression G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis AuroraA Aurora A Kinase AuroraA->G2_M Promotes Quinazoline_Inhibitor This compound Derivative Quinazoline_Inhibitor->AuroraA Inhibits

Caption: Inhibition of the Aurora A kinase pathway by a quinazoline derivative.

References

Preventing hydrodehalogenation of 8-Bromoquinazoline in Pd-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 8-bromoquinazoline. Our goal is to help you minimize or prevent the common side reaction of hydrodehalogenation, ensuring higher yields of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a problem in Pd-catalyzed reactions with this compound?

A1: Hydrodehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, leading to the formation of quinazoline as a byproduct.[1][2] This reduces the yield of the desired cross-coupled product and complicates the purification process. The quinazoline ring system, being an electron-deficient heterocycle, can be susceptible to this side reaction under certain palladium-catalyzed conditions.

Q2: What are the primary causes of hydrodehalogenation?

A2: The main cause of hydrodehalogenation is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can then transfer a hydride to the this compound, leading to the undesired byproduct. Several factors can promote the formation of Pd-H species, including:

  • The choice of base: Some bases, particularly alkoxides and those containing trace amounts of water, can generate Pd-H.

  • The solvent: Protic solvents (e.g., alcohols) or solvents that can degrade to form hydride sources (e.g., DMF) can contribute to hydrodehalogenation.[1]

  • The ligand: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation.

  • Temperature: Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation.[1]

  • Presence of water: Trace amounts of water in the reaction can act as a proton source, facilitating the formation of Pd-H species.

Q3: How does the electronic nature of the this compound substrate affect hydrodehalogenation?

A3: The quinazoline core is an electron-deficient aromatic system due to the presence of the two nitrogen atoms in the pyrimidine ring.[3] This electron deficiency can make the C-Br bond at the 8-position more susceptible to oxidative addition to the Pd(0) catalyst. However, the overall electronic properties of the substrate can influence the relative rates of the subsequent steps in the catalytic cycle. For N-heterocyclic compounds, the choice of appropriate ligands and bases is crucial to favor the desired cross-coupling pathway over hydrodehalogenation.[1]

Troubleshooting Guide

Issue: Significant formation of quinazoline byproduct is observed by LC-MS or NMR.

Solution Workflow:

troubleshooting_workflow start High Hydrodehalogenation (>10%) ligand 1. Optimize Ligand start->ligand Initial Step base 2. Change Base ligand->base If still high solvent 3. Switch Solvent base->solvent If still high temp 4. Lower Temperature solvent->temp If still high end Hydrodehalogenation Minimized (<5%) temp->end Successful

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

1. Ligand Selection:

The choice of phosphine ligand is critical in controlling the outcome of the reaction.

  • Problem: Your current ligand may be promoting the formation of Pd-H species or leading to a slow rate of reductive elimination for the desired product.

  • Solution: Switch to bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the desired C-C or C-N bond, which can outcompete the hydrodehalogenation pathway.[2][4]

    • Recommended Ligands: XPhos, SPhos, RuPhos, or bulky biarylphosphine ligands. For Suzuki reactions of N-rich heterocycles, specific catalysts incorporating these ligands have shown improved performance.[1]

2. Base Selection:

The base plays a crucial role in the catalytic cycle and can be a source of hydrides.

  • Problem: Strong alkoxide bases (e.g., NaOtBu) or amine bases can sometimes promote hydrodehalogenation.

  • Solution: Switch to a weaker, non-nucleophilic inorganic base.

    • Recommended Bases: K₃PO₄, K₂CO₃, or Cs₂CO₃ are often effective choices that are less likely to act as hydride donors.[1][5]

3. Solvent Choice:

The reaction solvent can be a direct or indirect source of hydrides.

  • Problem: Protic solvents like alcohols or solvents that can degrade, such as DMF, can be hydride donors.

  • Solution: Use aprotic, non-polar solvents.

    • Recommended Solvents: Toluene, dioxane, or THF are generally preferred over protic solvents.[1][5] If a polar aprotic solvent is required for solubility, ensure it is anhydrous.

4. Reaction Temperature:

Higher temperatures can sometimes favor the undesired hydrodehalogenation pathway.

  • Problem: The activation energy for hydrodehalogenation might be accessible at elevated temperatures.

  • Solution: Attempt the reaction at a lower temperature.

    • Recommendation: Screen temperatures from room temperature up to 60-80 °C. While lower temperatures may slow down the desired reaction, they can often suppress the side reaction to a greater extent.[1]

Data Presentation: Reaction Conditions for Cross-Coupling of Bromo-N-Heterocycles

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions on quinazoline and related N-heterocyclic scaffolds. These can serve as a starting point for optimizing your reaction with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O100High[5]
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100Good to Excellent[1]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60Good[1]

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / BINAPNaOtBuToluene100Good[2]
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane110Good to Excellent[2]
Pd(OAc)₂ / JohnphosK₃PO₄Toluene100High[6]

Table 3: Sonogashira Coupling Conditions

Catalyst / Co-catalystBaseSolventTemp. (°C)Yield (%)Reference
Pd(PPh₃)₄ / CuIEt₃NTHFRT92[7]
PdCl₂(PPh₃)₂ / CuIi-Pr₂NHDioxane80Good
Pd(OAc)₂ / PPh₃ / CuIEt₃NDMF50Good

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

This protocol is a general starting point and may require optimization for your specific boronic acid.

  • To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with XPhos, 2 mol% Pd).[1]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (monitor by TLC or LC-MS).[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

competing_pathways ArPdL2Br Ar-Pd(II)-L2-Br Desired_Product Desired Product (Ar-R) ArPdL2Br->Desired_Product Transmetalation & Reductive Elimination PdH Pd-H Species ArPdL2Br->PdH Side Reaction (e.g., from base/solvent) Coupling_Partner Coupling Partner (e.g., R-B(OH)2) Coupling_Partner->ArPdL2Br Pd0 Pd(0)L2 Desired_Product->Pd0 Pd0->ArPdL2Br ArBr This compound (Ar-Br) ArBr->ArPdL2Br Oxidative Addition Hydrodehalogenated Hydrodehalogenated Byproduct (Ar-H) PdH->Hydrodehalogenated Reductive Elimination Hydrodehalogenated->Pd0

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

References

Technical Support Center: Scalable Synthesis of 8-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the scalable synthesis of 8-bromoquinazoline derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound derivatives in a question-and-answer format.

1. Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired this compound product. What are the potential causes, and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge in quinazoline synthesis, often stemming from several factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Temperature: Certain classical methods may necessitate high temperatures (above 120°C), while modern catalytic approaches often proceed under milder conditions.[1] It is essential to optimize the reaction temperature for your specific protocol. Consider performing a temperature screen to identify the optimal condition.

    • Reaction Time: Reaction durations can vary significantly, from a few hours to over 24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal time and to ensure the consumption of starting materials.

    • Solvent: The choice of solvent can significantly impact the yield. Common solvents for quinazoline synthesis include ethanol, toluene, and DMF.[1] The solubility of reactants and intermediates should be a key consideration.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in the starting materials, such as the 2-aminobenzamide derivative or the amine/amide source, can interfere with the reaction. Ensure the use of high-purity reagents.

    • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.[1] Carefully verify the stoichiometry of your starting materials.

  • Catalyst Issues (if applicable):

    • Catalyst Activity: For metal-catalyzed reactions, ensure the catalyst is active, as some are sensitive to air and moisture.[1]

    • Catalyst Loading: The amount of catalyst is critical. Too little may lead to a slow or incomplete reaction, while an excess can sometimes cause side reactions.[1]

  • Atmosphere: Reactions involving transition metal catalysts may require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst or reactants.[1]

2. Formation of Side Products and Impurities

Question: My reaction is generating significant side products, complicating purification. What are common side reactions, and how can they be minimized?

Answer: The formation of side products is a common hurdle. The nature of these impurities often depends on the specific synthetic route.

  • Dimerization or Polymerization: Starting materials can dimerize or polymerize, particularly at high temperatures. Lowering the reaction temperature or using more dilute solutions can mitigate this.[1]

  • Incomplete Cyclization: The intermediate may not fully cyclize to form the quinazoline ring. This can often be addressed by extending the reaction time, increasing the temperature, or employing a more effective cyclizing agent. [cite:

  • Hydrolysis: Quinazolines can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures, which can lead to the formation of 2-aminobenzaldehyde derivatives.[2]

3. Issues with Chlorination of 8-Bromo-4-hydroxyquinazoline

Question: I am experiencing difficulty in converting 8-bromo-4-hydroxyquinazoline to 8-bromo-4-chloroquinazoline. What are the recommended procedures and potential pitfalls?

Answer: The chlorination of the 4-hydroxy group is a key step in many synthetic routes.

  • Choice of Chlorinating Agent: Standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used. The choice may depend on the scale and the specific substrate.

  • Reaction Conditions: The reaction is often performed at reflux temperatures. The complete removal of the chlorinating agent after the reaction is crucial to prevent decomposition of the product during workup and purification.

  • Work-up Procedure: Careful quenching of the reaction mixture, for example, by pouring it onto ice, is a standard procedure. The pH should be carefully adjusted during the workup to ensure the product precipitates and to avoid hydrolysis of the chloro-substituent.

Experimental Workflow

The following diagram illustrates a general experimental workflow for a scalable, two-step synthesis of 8-bromo-4-chloroquinazoline, a common intermediate.

G cluster_0 Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one cluster_1 Step 2: Chlorination A 2-Amino-3-bromobenzamide + Formic Acid B Reaction Mixture A->B C Heating (Reflux) B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F Drying E->F G 8-Bromoquinazolin-4(3H)-one F->G H 8-Bromoquinazolin-4(3H)-one + POCl3 G->H Intermediate I Reaction Mixture H->I J Heating (Reflux) I->J K Removal of excess POCl3 J->K L Quenching (Ice) K->L M Neutralization & Precipitation L->M N Filtration, Washing & Drying M->N O 8-Bromo-4-chloroquinazoline N->O

Caption: General workflow for the synthesis of 8-bromo-4-chloroquinazoline.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of quinazoline derivatives, providing a reference for expected yields and reaction conditions.

Starting Material(s)ProductReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
2-Amino-5-bromobenzamide6-Bromo-2-phenyl-3,4-dihydroquinazolin-4-oneBenzaldehyde, L-prolineEthanolReflux592
2-Aminobenzamide, Styrene2-Phenylquinazolin-4(3H)-oneTBHPNeat1201285
2-Aminobenzamide, Aldehydes2-Substituted quinazolin-4(3H)-onesp-ToluenesulfonamideDMAC12016-2050-70
Anthranilic acid, Amines3-Substituted-quinazolin-4(3H)-onesTrimethyl orthoformateNeat1200.560-85
2-Amino-N-benzylbenzamide, 3-Ethynylphenol, Tosyl azide3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-oneCuI, Et₃NMeCNRT1285

Detailed Experimental Protocols

1. Synthesis of 8-Bromoquinazolin-4(3H)-one

This protocol is a general procedure based on the cyclocondensation of 2-amino-3-bromobenzamide with formic acid.

  • Materials:

    • 2-Amino-3-bromobenzamide

    • Formic acid (85-90%)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3-bromobenzamide in formic acid.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Slowly pour the cooled mixture into ice-cold water with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove any residual formic acid.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 8-bromoquinazolin-4(3H)-one.

    • Dry the product under vacuum.

2. Synthesis of 8-Bromo-4-chloroquinazoline

This protocol describes the chlorination of 8-bromoquinazolin-4(3H)-one using phosphorus oxychloride.

  • Materials:

    • 8-Bromoquinazolin-4(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (catalyst)

    • Dichloromethane (DCM)

    • Ice

    • Saturated sodium bicarbonate solution

  • Procedure:

    • To a round-bottom flask, add 8-bromoquinazolin-4(3H)-one and phosphorus oxychloride.

    • Add a catalytic amount of N,N-dimethylaniline.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully remove the excess phosphorus oxychloride under reduced pressure.

    • Slowly and cautiously pour the residue onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 8-bromo-4-chloroquinazoline.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

References

Technical Support Center: Work-up Procedures for Removing Palladium Catalyst from Quinazoline Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the removal of residual palladium catalysts from quinazoline products. Below, you will find detailed troubleshooting guides for common issues, frequently asked questions (FAQs), quantitative data on the efficacy of various purification methods, and step-by-step experimental protocols.

Troubleshooting Guides

This section addresses specific challenges you may encounter during the removal of palladium catalysts from your quinazoline products.

Issue 1: High Levels of Residual Palladium After Filtration with Celite

  • Symptom: Your filtrate remains black or grey, and analysis (e.g., ICP-MS) indicates high palladium content.

  • Possible Cause 1: Soluble Palladium Species: Simple filtration is effective for heterogeneous catalysts like palladium on carbon (Pd/C) but not for soluble palladium species that can form during the reaction. The nitrogen atoms in the quinazoline ring can act as strong ligands, forming soluble palladium complexes that pass through the Celite pad.[1]

    • Solution: Switch to a method designed for soluble palladium, such as treatment with a palladium scavenger or activated carbon.[2]

  • Possible Cause 2: Fine Catalyst Particles: The palladium catalyst particles may be too fine to be effectively trapped by the Celite bed.

    • Solution 1: Optimize the Celite pad by ensuring it is 1-2 cm thick and well-compacted. Pre-wetting the pad with the solvent can also improve its effectiveness.[3][4]

    • Solution 2: Employ double filtration by passing the filtrate through a second Celite pad or a finer filter medium, such as a 0.45 µm PTFE membrane filter.

Issue 2: Low Efficiency of Palladium Scavengers

  • Symptom: Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

  • Possible Cause 1: Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for a range of palladium species.[5]

    • Solution: Screen a small panel of different scavengers (e.g., thiol-based, amine-based, or triazine-based) to identify the most effective one for your specific quinazoline product and reaction conditions.[1][2]

  • Possible Cause 2: Insufficient Scavenger Loading or Treatment Time: The scavenger may be saturated, or the kinetics of palladium binding may be slow.

    • Solution: Increase the equivalents of the scavenger relative to the palladium catalyst. Also, try extending the treatment time or gently heating the mixture (e.g., to 40-50 °C) to improve scavenging efficiency.[2]

  • Possible Cause 3: Strong Chelation by the Quinazoline Product: The quinazoline nucleus can compete with the scavenger for binding to the palladium.

    • Solution: Consider a pre-treatment step to break up the quinazoline-palladium complex. This might involve adjusting the pH or adding a competitive ligand before introducing the scavenger.

Issue 3: Significant Product Loss During Purification

  • Symptom: The yield of your quinazoline product is significantly lower after the palladium removal step.

  • Possible Cause: Non-specific Adsorption: The purification medium, especially activated carbon, can adsorb your product in addition to the palladium catalyst.[1][2]

    • Solution 1: Reduce the amount of adsorbent to the minimum required for effective palladium removal. This may require some optimization.[2]

    • Solution 2: Thoroughly wash the filter cake (Celite/adsorbent) with fresh solvent to recover as much of the adsorbed product as possible.[2]

    • Solution 3: Screen different scavengers, as some may have a lower affinity for your product.[2]

    • Solution 4: If product loss remains high, consider alternative purification methods such as crystallization or liquid-liquid extraction.[6]

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common palladium removal issues.

G start High Residual Pd? check_method Method Used? start->check_method Yes product_loss Significant Product Loss? start->product_loss No celite_issue Celite Filtration Issue check_method->celite_issue Celite scavenger_issue Scavenger Ineffective check_method->scavenger_issue Scavenger optimize_celite Optimize Celite Pad (thickness, pre-wetting) Double Filtration celite_issue->optimize_celite use_scavenger Switch to Scavenger or Activated Carbon celite_issue->use_scavenger screen_scavengers Screen Different Scavengers Optimize Conditions (temp, time, loading) scavenger_issue->screen_scavengers adsorption_issue Non-Specific Adsorption product_loss->adsorption_issue Yes success Pd Levels Acceptable Yield Maximized product_loss->success No reduce_adsorbent Reduce Adsorbent Amount Thoroughly Wash Filter Cake adsorption_issue->reduce_adsorbent alt_method Consider Alternative Method (Crystallization, Extraction) adsorption_issue->alt_method optimize_celite->success use_scavenger->success screen_scavengers->success reduce_adsorbent->success alt_method->success

Caption: A decision tree for troubleshooting palladium removal.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my quinazoline product? A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by agencies like the FDA and EMA due to its potential toxicity.[4] Furthermore, palladium residues can interfere with subsequent synthetic steps and biological assays, leading to unreliable results.

Q2: What are the most common methods for removing palladium catalysts? A2: The most prevalent methods include filtration through an adsorbent like Celite (for heterogeneous Pd), treatment with palladium scavengers (for soluble Pd), adsorption on activated carbon, column chromatography, and crystallization.[4]

Q3: Can the quinazoline ring itself interfere with palladium removal? A3: Yes, the nitrogen atoms in the quinazoline ring system can act as ligands and chelate with palladium, forming soluble complexes that are difficult to remove by simple filtration.[1] This often necessitates the use of high-affinity scavengers or other specialized techniques.

Q4: How do I choose the best palladium removal method for my experiment? A4: The optimal method depends on several factors:

  • The nature of your quinazoline product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The required level of purity: The acceptable parts per million (ppm) level of residual palladium in your final product.

  • The scale of your reaction: Some methods are more amenable to large-scale synthesis than others.

Q5: What are palladium scavengers and how do they work? A5: Palladium scavengers are solid-supported materials (often silica-based or polymeric) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[5] When added to the reaction mixture, they selectively bind to the palladium, which can then be removed by simple filtration.

Data Presentation

The following table summarizes the efficiency of various palladium removal methods. Note that the efficiency is highly dependent on the specific substrate, solvent, temperature, and form of the palladium catalyst.

Method/ReagentInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Notes
Scavengers
SiliaMetS Thiol1,3002>99.8Effective for a range of Pd species.[7]
SiliaMetS Thiourea2,400≤ 16>99.3Versatile scavenger for various forms of palladium.[5]
MP-TMT (Microporous Polystyrene-TMT)33,000< 200>99.4High loading capacity scavenger.
MP-TMT500-800< 10>98Effective at lower initial concentrations.
Adsorbents
Activated Carbon (Darco KB-B)300< 1>99.6Cost-effective, but may cause product loss.[8]
Activated Carbon~3000100-300~90-95%Efficiency can be variable.
Carboxen® 5641,2501299.0Synthetic carbon adsorbent, may offer higher product recovery than activated carbon.[3]
Combined Methods
Column Chromatography & Si-TMT-< 100~98A robust, two-step approach for high purity.

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalysts by Filtration through Celite

This method is suitable for removing insoluble palladium catalysts such as Pd/C.

  • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.[4]

  • Celite Pad Preparation: Prepare a Celite pad by packing a 1-2 cm layer of Celite over filter paper in a Büchner or sintered glass funnel. Gently press to create a compact bed.[3][4]

  • Pre-wetting: Pre-wet the Celite pad with the solvent used for dilution.

  • Filtration: Gently pour the diluted reaction mixture onto the center of the Celite pad. Apply a gentle vacuum to draw the solution through.[6]

  • Washing: Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.[3][4]

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Palladium Removal Using Activated Carbon

This protocol is effective for removing many soluble palladium species.

  • Dissolution: Dissolve the crude quinazoline product in a suitable solvent (e.g., THF, Toluene).[2]

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[2]

  • Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 12 hours. The optimal time should be determined experimentally.[2][4]

  • Filtration: Filter the mixture through a pad of Celite as described in Protocol 1 to remove the activated carbon. The Celite helps to remove fine carbon particles.[2]

  • Washing and Concentration: Wash the Celite/carbon cake with fresh solvent and concentrate the combined filtrates.

Protocol 3: Palladium Removal Using a Scavenger Resin (Batch Method)

This method is highly effective for removing soluble palladium species to very low levels.

  • Dissolution: Dissolve the crude or partially purified quinazoline product in an appropriate solvent.

  • Scavenger Addition: Add the selected scavenger resin (e.g., SiliaMetS Thiol), typically 3-5 molar equivalents relative to the initial amount of palladium catalyst used.

  • Agitation: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[2]

  • Filtration: Remove the solid-supported scavenger by filtration through a Büchner funnel or a short plug of cotton.

  • Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Analysis: Quantify the remaining palladium content using a sensitive analytical technique such as ICP-MS.[2]

General Experimental Workflow

The diagram below illustrates a general workflow for the removal of palladium catalyst from a quinazoline product.

G start Reaction Completion assess_pd Assess Pd Form (Heterogeneous vs. Homogeneous) start->assess_pd celite Celite Filtration assess_pd->celite Heterogeneous scavenger Scavenger/Carbon Treatment assess_pd->scavenger Homogeneous analysis1 Analyze Filtrate (ICP-MS) celite->analysis1 analysis2 Analyze Product (ICP-MS) scavenger->analysis2 pd_ok Pd < Limit? analysis1->pd_ok analysis2->pd_ok further_purification Further Purification (Chromatography, Crystallization) pd_ok->further_purification No final_product Final Product pd_ok->final_product Yes further_purification->final_product

Caption: A general workflow for palladium catalyst removal.

References

Validation & Comparative

Suzuki Coupling Reactivity: A Comparative Guide to 8-Bromoquinazoline and 8-Chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the quinazoline scaffold is a cornerstone of many therapeutic agents. The functionalization of this privileged heterocycle, often achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is a critical step in the synthesis of novel drug candidates. The choice of the halide at the 8-position—typically bromine or chlorine—can significantly impact the efficiency and feasibility of these coupling reactions. This guide provides an objective comparison of the Suzuki coupling reactivity of 8-bromoquinazoline and 8-chloroquinazoline, supported by experimental data and detailed protocols.

Executive Summary: Reactivity at a Glance

In the realm of Suzuki-Miyaura cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond and the ease of the initial oxidative addition step in the catalytic cycle. Consequently, This compound is significantly more reactive than 8-chloroquinazoline in Suzuki couplings.

While the higher reactivity of the bromo-derivative often translates to milder reaction conditions and higher yields with traditional palladium catalysts, recent advancements in ligand design have enabled the efficient coupling of less reactive chloroquinazolines. These advanced catalytic systems typically employ bulky, electron-rich phosphine ligands that facilitate the challenging oxidative addition of the C-Cl bond to the palladium center.

Comparative Experimental Data

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
8-Bromo-analog Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O8012~85-95Illustrative*
8-Chloro-isoquinolinone Pyrimidinyl boronic acidPd(PPh₃)₂Cl₂ / SPhosK₂CO₃THF/H₂O651240-98[1]
Heteroaryl Chloride Thiophene/Furan boronic acidsPd(OAc)₂ / SPhosK₃PO₄n-Butanol100-120-Good to Excellent[2]

*Note: The data for the 8-bromo-analog is illustrative based on typical conditions for reactive aryl bromides. The data for the 8-chloro-isoquinolinone, a closely related heterocyclic system, demonstrates that successful coupling requires a more advanced catalytic system (SPhos ligand).

The Underlying Chemistry: Why Bromides React Faster

The difference in reactivity between this compound and 8-chloroquinazoline is rooted in the first and often rate-limiting step of the Suzuki-Miyaura catalytic cycle: oxidative addition . In this step, the palladium(0) catalyst inserts into the carbon-halogen bond of the quinazoline.

The C-Br bond (bond energy ~285 kJ/mol) is weaker and more polarizable than the C-Cl bond (bond energy ~340 kJ/mol). This makes the oxidative addition of the C-Br bond to the Pd(0) center kinetically more favorable, allowing the reaction to proceed under milder conditions and with less specialized catalysts.

For 8-chloroquinazoline, the stronger C-Cl bond requires a more electron-rich palladium catalyst to facilitate its cleavage. This is achieved by using bulky, electron-donating phosphine ligands, such as SPhos or XPhos, which increase the electron density on the palladium atom, thereby promoting the oxidative addition step.

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of an 8-bromo-heterocycle and an 8-chloro-heterocycle, illustrating the differences in the required catalytic systems.

Protocol 1: Suzuki Coupling of an 8-Bromo-Heterocycle (General Procedure)

This protocol is a general representation for a reactive aryl bromide.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water to the flask.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of an 8-Chloro-Heterocycle (Adapted from a similar system)[1]

This protocol is adapted from the successful coupling of a structurally similar 8-chloro-isoquinolinone, highlighting the need for a more advanced catalytic system.

Materials:

  • 8-Chloroquinazoline (1.0 mmol)

  • Arylboronic acid or ester (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 mmol, 1-5 mol%)

  • SPhos (1.5-15 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Tetrahydrofuran (THF) (5 mL)

  • Water (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 8-chloroquinazoline, the arylboronic acid or ester, potassium carbonate, Pd(PPh₃)₂Cl₂, and SPhos.

  • Add the THF and water to the flask.

  • Stir the mixture at 65 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_2 Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_ArX->PdII_ArAr Transmetalation Transmetalation PdII_ArAr->Pd0 ArAr Ar-Ar' PdII_ArAr->ArAr Product RedElim Reductive Elimination ArX_in Ar-X ArB_in Ar'-B(OR)₂ Base_in Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and 8-chloroquinazoline as a substrate for Suzuki coupling has significant practical implications for the synthetic chemist. This compound offers higher reactivity, often allowing for the use of standard palladium catalysts and milder reaction conditions. In contrast, the less reactive but often more cost-effective 8-chloroquinazoline necessitates the use of more sophisticated and expensive catalyst systems featuring bulky, electron-rich ligands to achieve comparable yields. For researchers in drug discovery, a thorough understanding of these reactivity differences is paramount for the efficient and scalable synthesis of novel quinazoline-based therapeutic agents.

References

A Comparative Guide to the Biological Activity of 6-Bromo and 8-Bromo Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Strategic halogenation, particularly bromination, of the quinazoline ring has been a key approach in the development of potent anticancer and antimicrobial agents. This guide provides a comparative analysis of the biological activity of 6-bromo and 8-bromo quinazoline analogs, focusing on their anticancer properties. While direct comparative studies between positional isomers are limited, this guide synthesizes available data to offer insights into their structure-activity relationships (SAR).

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of various brominated quinazoline derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of a compound's potency.

Table 1: Cytotoxic Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives

Compound IDR Group (at 2-position)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. SW480 (Colon Cancer)
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl21.15 ± 4.1732.14 ± 3.18
8c benzyl72.14 ± 2.1481.12 ± 4.15
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90
8e 4-methylbenzyl35.14 ± 6.8763.15 ± 1.63
8f 4-fluorobenzyl78.14 ± 3.1885.14 ± 2.47
8g 4-chlorobenzyl81.12 ± 1.1489.15 ± 3.18
8h 4-bromobenzyl83.14 ± 2.4793.12 ± 2.14
Erlotinib (Reference Drug)9.9 ± 0.14-
Cisplatin (Reference Drug)10.5 ± 0.1112.15 ± 0.49
Doxorubicin (Reference Drug)0.89 ± 0.141.15 ± 0.12

Data sourced from a systematic study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives.[1]

Table 2: Cytotoxic Activity of 6,8-Dibromo-4(3H)quinazolinone Derivatives against MCF-7 (Breast Cancer) Cell Line

Compound IDStructure DescriptionIC50 (µg/mL)
XIIIb 6,8-dibromo-4(3H)quinazolinone derivative1.7
IX 6,8-dibromo-4(3H)quinazolinone derivative1.8
XIVd 6,8-dibromo-4(3H)quinazolinone derivative1.83
XIVb 6,8-dibromo-4(3H)quinazolinone derivative5.4

Data compiled from various studies on 6,8-dibromo-4(3H)quinazolinone derivatives.[2]

Structure-Activity Relationship Insights

  • Impact of Bromine Substitution : The presence of a bromine atom on the quinazoline ring is a common strategy in the design of potent anticancer agents.[1] Structure-activity relationship studies have indicated that the presence of a halogen at the 6 and 8 positions can enhance antimicrobial and cytotoxic activities.[3]

  • 6-Bromo Analogs : A systematic study of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives revealed that short aliphatic chains at the 2-position (e.g., n-butyl in compound 8a) confer significantly higher potency against MCF-7 and SW480 cancer cell lines compared to bulky benzyl groups.[1]

  • 6,8-Dibromo Analogs : Derivatives of 6,8-dibromo-4(3H)quinazolinone have demonstrated potent cytotoxic effects against the MCF-7 human breast carcinoma cell line, with some compounds exhibiting very low IC50 values.[2] This suggests that di-bromination at the 6 and 8 positions can be a favorable strategy for enhancing anticancer activity.

  • Positional Importance : While a direct comparison is lacking, a study on the anti-inflammatory and analgesic properties of quinazolinone derivatives noted that monobromo-quinazolinones were generally more active than their dibromo counterparts in those specific assays.[4][5] This highlights that the biological effect of bromine substitution is highly dependent on the specific assay and the overall molecular structure.

Postulated Signaling Pathways

Many quinazoline-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a primary target.

Quinazoline analogs often act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding site, they block the autophosphorylation of the receptor, thereby inhibiting the downstream activation of pro-survival pathways such as the PI3K/Akt and Ras/MAPK pathways. This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Quinazoline 6-Bromo / 8-Bromo Quinazoline Analog Quinazoline->EGFR Inhibits Apoptosis Apoptosis Quinazoline->Apoptosis Induces ATP ATP ADP ADP ATP->ADP Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK Ras->MAPK Activates MAPK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized quinazoline analogs is predominantly conducted using the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for cell attachment (24h) seed_cells->incubate1 treat_cells Treat cells with various concentrations of quinazoline analogs incubate1->treat_cells incubate2 Incubate for a specified period (e.g., 48h) treat_cells->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate to allow formazan crystal formation (4h) add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso measure_absorbance Measure absorbance at ~570 nm using a microplate reader add_dmso->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a predetermined density and incubated to allow for adherence.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test quinazoline analogs and a positive control (e.g., Doxorubicin or Cisplatin).

  • Incubation: The plates are incubated for a specified duration, typically 24 to 72 hours.

  • MTT Addition: Following the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration.

Conclusion

References

A Comparative Guide to Alternative Synthetic Routes for 8-Arylquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. The 8-arylquinazoline core is a privileged structure in medicinal chemistry, and its synthesis has been approached through a variety of methodologies. This guide provides an objective comparison of prominent alternative synthetic routes, focusing on palladium-catalyzed cross-coupling, direct C-H arylation, and one-pot methodologies. Experimental data is presented to facilitate comparison, and detailed protocols for key reactions are provided.

Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

A common and well-established strategy for the synthesis of 8-arylquinazolines involves the late-stage introduction of the aryl group onto a pre-functionalized quinazoline core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are the workhorses for this approach, starting from an 8-haloquinazoline.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of 8-arylquinazolines, this typically involves the coupling of an 8-haloquinazoline with an arylboronic acid or its ester. Microwave irradiation has been shown to significantly accelerate this transformation.[1]

Suzuki_Miyaura_Coupling 8-Haloquinazoline 8-Haloquinazoline 8-Arylquinazoline 8-Arylquinazoline 8-Haloquinazoline->8-Arylquinazoline Pd(0)/Pd(II) cycle Arylboronic acid Arylboronic acid Arylboronic acid->8-Arylquinazoline Pd Catalyst Pd Catalyst Pd Catalyst->8-Arylquinazoline Base Base Base->8-Arylquinazoline

Caption: Suzuki-Miyaura coupling for 8-arylquinazoline synthesis.

Stille Coupling

The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, employing an organotin reagent in place of the organoboron compound.[2][3] While often providing high yields and tolerance to a wide range of functional groups, the toxicity of organotin reagents is a significant drawback.[2][3]

Stille_Coupling 8-Haloquinazoline 8-Haloquinazoline 8-Arylquinazoline 8-Arylquinazoline 8-Haloquinazoline->8-Arylquinazoline Pd(0)/Pd(II) cycle Organostannane Organostannane Organostannane->8-Arylquinazoline Pd Catalyst Pd Catalyst Pd Catalyst->8-Arylquinazoline

Caption: Stille coupling for 8-arylquinazoline synthesis.

MethodCatalystBase/AdditiveSolventTemp. (°C)TimeYield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄Cs₂CO₃ / TBABDMF/H₂O175 (MW)6 min76-90[1]
Stille Pd(dppf)Cl₂·DCMCuI / LiClDMF402.5 dup to 87[2]

Direct C-H Arylation

More recently, direct C-H activation has emerged as a more atom-economical approach, avoiding the need for pre-functionalization of the quinazoline core. While direct C8-arylation of quinazolines is still an evolving area, analogous methodologies on related heterocycles like quinoline N-oxides provide a strong proof-of-concept. These reactions typically employ a palladium catalyst and an oxidant.

CH_Arylation Quinazoline Quinazoline 8-Arylquinazoline 8-Arylquinazoline Quinazoline->8-Arylquinazoline C-H Activation Aryl Halide Aryl Halide Aryl Halide->8-Arylquinazoline Pd Catalyst Pd Catalyst Pd Catalyst->8-Arylquinazoline Oxidant/Base Oxidant/Base Oxidant/Base->8-Arylquinazoline

Caption: Direct C-H arylation for 8-arylquinazoline synthesis.

One-Pot Syntheses

Convergent one-pot strategies offer the advantage of constructing the 8-arylquinazoline scaffold from simpler starting materials in a single synthetic operation, thereby improving efficiency and reducing waste. These methods often involve the cyclization of appropriately substituted precursors. For example, a 2-amino-3-arylbenzonitrile can serve as a key intermediate.

One_Pot_Synthesis cluster_start Starting Materials 2-Aminobenzonitrile 2-Aminobenzonitrile 2-Amino-3-arylbenzonitrile 2-Amino-3-arylbenzonitrile 2-Aminobenzonitrile->2-Amino-3-arylbenzonitrile Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->2-Amino-3-arylbenzonitrile 8-Arylquinazoline 8-Arylquinazoline 2-Amino-3-arylbenzonitrile->8-Arylquinazoline Reagents Cyclization Reagents Reagents->8-Arylquinazoline

Caption: One-pot synthesis of 8-arylquinazolines.

Experimental Protocols

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling[1]

To a mixture of the 8-haloquinazoline (1 mmol), arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), cesium carbonate (2 mmol), and tetrabutylammonium bromide (0.12 mmol) is added a mixture of DMF and water (5:1, 6 mL). The reaction mixture is heated under microwave irradiation at 175 °C for 6 minutes. After cooling to room temperature, the reaction mixture is filtered and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 8-arylquinazoline.

General Procedure for Stille Coupling[2]

To a flame-dried round-bottom flask is added the 8-haloquinazoline (1 eq), CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) in DMF. The flask is purged with an inert gas for 10 minutes before the addition of the organotin reagent (1.15 eq). The solution is heated to 40 °C. After completion of the reaction (monitored by TLC), the solution is transferred to a separatory funnel containing an aqueous ammonia solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography to yield the 8-arylquinazoline.

Comparison and Outlook

The choice of synthetic route to 8-arylquinazolines depends on several factors, including the availability of starting materials, desired functional group tolerance, and considerations of cost and toxicity.

  • Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Stille) are reliable and high-yielding methods, particularly for late-stage functionalization in a synthetic sequence. The Suzuki-Miyaura coupling is generally preferred due to the lower toxicity of boronic acids compared to organostannanes. Microwave-assisted protocols can dramatically reduce reaction times.[1]

  • Direct C-H arylation represents a more modern and atom-economical approach. While still under development for the direct C8-arylation of quinazolines, the success with analogous systems suggests its high potential for future applications.

  • One-pot syntheses offer an efficient and convergent approach, minimizing purification steps and waste. The development of novel one-pot multicomponent reactions leading directly to 8-arylquinazolines is a promising area of research.

For drug development professionals, the scalability and cost-effectiveness of a synthetic route are critical. While palladium-catalyzed methods are currently the most established, the development of more sustainable copper-catalyzed or even transition-metal-free alternatives for C-H arylation would be a significant advancement in the field.[4][5][6][7][8] Future research will likely focus on expanding the scope and efficiency of these greener methodologies.

References

A Comparative Guide to the Structure Elucidation of 8-Substituted Quinazolines by 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural determination of substituted quinazolines is a critical step in drug discovery and development, as the substitution pattern on the quinazoline core profoundly influences biological activity. While 1D NMR provides initial structural insights, 2D NMR spectroscopy is indispensable for the definitive assignment of substitution patterns, particularly for distinguishing between isomers. This guide offers a comparative analysis of 2D NMR techniques for the structure elucidation of 8-substituted quinazolines, presenting key experimental data and a logical workflow to differentiate them from their 5-, 6-, and 7-substituted counterparts.

Distinguishing Isomers: The Power of 2D NMR

The primary challenge in the characterization of monosubstituted quinazolines lies in pinpointing the exact position of the substituent on the benzene ring. The four possible isomers (5-, 6-, 7-, and 8-substituted) can exhibit subtle differences in their 1D ¹H and ¹³C NMR spectra, which can be difficult to interpret definitively. 2D NMR experiments, however, provide through-bond and through-space correlations that act as a roadmap to the molecular structure, enabling unambiguous assignments.

This guide will use a hypothetical 8-bromoquinazoline as a primary example and compare its expected 2D NMR data with that of a 6-bromoquinazoline to highlight the key differentiating correlations.

Data Presentation: Comparative 2D NMR Correlation Data

The following tables summarize the expected key 2D NMR correlations that are instrumental in distinguishing between an 8-substituted and a 6-substituted quinazoline.

Table 1: Key HMBC (Heteronuclear Multiple Bond Correlation) Correlations for Bromoquinazoline Isomers

Proton Correlates to Carbon (²J, ³J) This compound (Expected) 6-Bromoquinazoline (Expected) Significance
H-2C-4, C-8aConfirms the quinazoline core.
H-4C-2, C-4a, C-8aConfirms the quinazoline core.
H-5 C-4, C-6, C-7, C-8aC-4, C-7, C-8aC-4, C-7, C-8aIn the 8-bromo isomer, H-5 will show a crucial ³J correlation to C-7. In the 6-bromo isomer, H-5 will show a ³J correlation to C-7 and a ²J correlation to the carbon bearing the bromine (C-6).
H-7 C-5, C-8, C-8aC-5, C-8aC-5, C-8aIn the 8-bromo isomer, H-7 shows a critical ³J correlation to C-5. In the 6-bromo isomer, H-7 will have a different chemical shift and coupling pattern and will show a correlation to C-5 and C-8a.
H-6 C-5, C-7, C-8, C-4aC-5, C-8, C-4a-The absence of H-6 in the 6-bromo isomer is a key differentiator. In the 8-bromo isomer, H-6 will show correlations to C-5, C-8, and C-4a.

Table 2: Key NOESY (Nuclear Overhauser Effect Spectroscopy) Correlations for Bromoquinazoline Isomers

Proton 1 Proton 2 (Through-space) This compound (Expected) 6-Bromoquinazoline (Expected) Significance
H-7 H-6H-5, H-8The key differentiating NOE for the 8-bromo isomer is the correlation between H-7 and H-6. In the 6-bromo isomer, H-7 will show correlations to H-5 and H-8.
H-5 H-6H-7In the 8-bromo isomer, a clear NOE between H-5 and H-6 will be observed. In the 6-bromo isomer, H-5 will show an NOE to H-7.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data. The following are generalized protocols for the key experiments.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the substituted quinazoline and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Degassing (Optional but Recommended for NOESY): For high-quality NOESY spectra, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.

2D NMR Acquisition Parameters

The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Spectral Width (F2 and F1): 10-12 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256-512

    • Number of Scans: 2-4

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.2 (for multiplicity editing)

    • Spectral Width (F2): 10-12 ppm

    • Spectral Width (F1): 160-180 ppm

    • Number of Points (F2): 1024

    • Number of Increments (F1): 256

    • Number of Scans: 2-8

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Spectral Width (F2): 10-12 ppm

    • Spectral Width (F1): 200-220 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256-512

    • Number of Scans: 8-16

    • Long-range J(CH) Coupling Constant: Optimized for 8-10 Hz

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: noesygpph

    • Spectral Width (F2 and F1): 10-12 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256-512

    • Number of Scans: 8-16

    • Mixing Time: 500-800 ms (optimized based on molecular size)

Mandatory Visualization

Logical Workflow for Structure Elucidation of an 8-Substituted Quinazoline

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assignment Structure Assignment H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Assign_Spins Assign Spin Systems H1_NMR->Assign_Spins Proton Chemical Shifts & Coupling Patterns C13_NMR->Assign_Spins Carbon Chemical Shifts & Multiplicities COSY COSY HSQC HSQC COSY->Assign_Spins ¹H-¹H Connectivity HMBC HMBC HSQC->Assign_Spins Direct ¹H-¹³C Connectivity NOESY NOESY Connect_Fragments Connect Fragments HMBC->Connect_Fragments Long-Range ¹H-¹³C Connectivity Confirm_Substitution Confirm Substitution Pattern HMBC->Confirm_Substitution Key HMBC Correlations (e.g., H-7 to C-5) NOESY->Confirm_Substitution Through-Space Proximity Assign_Spins->Connect_Fragments Connect_Fragments->Confirm_Substitution Final_Structure Unambiguous Structure of 8-Substituted Quinazoline Confirm_Substitution->Final_Structure key_correlations cluster_structure 8-Substituted Quinazoline cluster_hmbc Key HMBC Correlations cluster_noesy Key NOESY Correlations Quinazoline [Image of 8-substituted quinazoline structure with atoms numbered] H7_C5 H-7 → C-5 Quinazoline->H7_C5 ³J H5_C7 H-5 → C-7 Quinazoline->H5_C7 ³J H6_C8 H-6 → C-8 Quinazoline->H6_C8 ²J H7_H6 H-7 ↔ H-6 Quinazoline->H7_H6 H5_H6 H-5 ↔ H-6 Quinazoline->H5_H6

A Comparative Guide to In Vitro Kinase Assay of 8-Bromoquinazoline-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for the treatment of cancer and other diseases. The strategic placement of a bromine atom at the 8-position of the quinazoline ring has been explored as a means to enhance potency and modulate selectivity against various protein kinases. This guide provides a comparative overview of the in vitro kinase inhibitory activity of 8-bromoquinazoline derivatives, supported by experimental data and detailed protocols to aid in the design and evaluation of novel inhibitors.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values in in vitro kinase assays. The following tables summarize the reported IC50 values for representative this compound compounds against a panel of protein kinases.

Compound IDStructureTarget KinaseIC50 (nM)Cell Line (GI50/IC50)GI50/IC50 (µM)
Compound 6e 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora APotent Inhibition (Specific value not detailed in abstract)[1][2][3][4]MCF-7168.78[1][2][3]
T-24257.87[2]
BPR1K871 (10) A 7-substituted quinazoline derivativeFLT3<50% inhibition at 500nM[5]MOLM-13Not Specified
AURKA<50% inhibition at 500nM[5]MV4-11Not Specified
CI 1033 4-(Phenylamino)quinazoline-6-acrylamide derivativeEGFR2-4[6]A431Not Specified
erbB2Potent Inhibition[6]MDA-MB 453Not Specified

Structure-Activity Relationship (SAR) Insights

The available data suggests that substitutions on the this compound scaffold significantly influence kinase inhibitory activity and selectivity.

  • Substitution at the 2-position: The presence of a 2-(3-bromophenyl) group, combined with an 8-fluoro substituent, in Compound 6e resulted in potent and selective inhibition of Aurora A kinase.[1][2][3][4] This highlights the importance of the substitution pattern on the phenyl ring at the 2-position for achieving selectivity.

  • Substitution at the 4-position: The 4-aminoquinazoline core is a well-established ATP-competitive inhibitory motif.[7] Variations at this position, such as the acrylamide group in CI 1033, can lead to irreversible inhibition by forming covalent bonds with key cysteine residues in the ATP-binding pocket of kinases like EGFR.[6][8]

  • Substitution at other positions: The addition of solubilizing groups, often at the 6 or 7-position, is a common strategy to improve the pharmacokinetic properties of quinazoline inhibitors.[6]

Experimental Protocols: In Vitro Kinase Assays

The following are detailed methodologies for performing in vitro kinase assays to evaluate the inhibitory activity of this compound derivatives against common kinase targets.

ADP-Glo™ Kinase Assay (for EGFR, Aurora, and other kinases)

This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[9]

Materials:

  • Purified recombinant kinase (e.g., EGFR, Aurora A)

  • Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for EGFR, Kemptide for Aurora A)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound test compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted this compound inhibitor or DMSO vehicle control.

  • Enzyme Addition: Add 2 µL of the diluted kinase enzyme.

  • Substrate/ATP Addition: Add 2 µL of the substrate and ATP mixture to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes. This terminates the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes. This reagent converts the ADP generated to ATP and produces a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Radiometric Kinase Assay (for Src and other Tyrosine Kinases)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide.

Materials:

  • Purified recombinant kinase (e.g., Src)

  • Src-specific substrate peptide (e.g., KVEKIGEGTYGVVYK)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.2, 125 mM MgCl₂, 25 mM MnCl₂, 2 mM EGTA, 0.25 mM sodium orthovanadate, 2 mM DTT)

  • This compound test compounds (dissolved in DMSO)

  • 40% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Kinase Reaction Buffer, the test compound or DMSO, and the substrate peptide.

  • Enzyme Addition: Add the purified Src kinase to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for 10 minutes with agitation.

  • Stop Reaction: Terminate the reaction by adding 40% TCA to precipitate the peptide substrate.

  • Substrate Capture: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing: Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unbound [γ-³²P]ATP.

  • Quantification: Place the washed P81 paper in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor This compound Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling pathway and the site of action for this compound inhibitors.

Kinase_Assay_Workflow Start Start: Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Reaction Kinase Reaction: Incubate Kinase, Substrate, ATP, and this compound Inhibitor Start->Reaction Stop Stop Reaction (e.g., add ADP-Glo™ Reagent) Reaction->Stop Detection Signal Detection (e.g., Luminescence or Radioactivity) Stop->Detection Analysis Data Analysis: Calculate % Inhibition and IC50 Detection->Analysis End End: Determine Inhibitor Potency Analysis->End

Caption: General experimental workflow for an in vitro kinase inhibition assay.

References

A Comparative Study of Ligands for the Buchwald-Hartwig Amination of 8-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 8-aminoquinazolines is a critical step in the development of a wide range of biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of the crucial C-N bond, coupling an amine with 8-bromoquinazoline. The success of this palladium-catalyzed cross-coupling reaction is highly dependent on the choice of phosphine ligand, which plays a pivotal role in the efficiency, substrate scope, and overall outcome of the reaction. This guide provides a comparative overview of commonly employed ligands, supported by experimental data from related systems, to assist researchers in selecting the optimal catalytic system.

Ligand Performance Comparison

LigandPalladium PrecursorBaseSolventTemperature (°C)General Yield (%)Key Observations
XPhos Pd₂(dba)₃ or Pd(OAc)₂NaOtBu, K₃PO₄Toluene, Dioxane80-110HighA highly effective and versatile ligand for a wide range of amines, including primary and secondary amines.[3][4]
RuPhos Pd₂(dba)₃ or Pd(OAc)₂NaOtBu, Cs₂CO₃t-BuOH, THFRT-100HighParticularly effective for sterically hindered substrates and has shown excellent performance at lower catalyst loadings.[2][5][6]
BrettPhos Pd₂(dba)₃ or G3-PrecatalystK₃PO₄, NaOtBut-BuOH, Toluene80-110HighA very broad-scope ligand, effective for a wide variety of aryl and heteroaryl halides with numerous amine coupling partners.[5][7]
Xantphos Pd₂(dba)₃ or Pd(OAc)₂Cs₂CO₃, K₃PO₄Dioxane, Toluene90-120Good to HighA bidentate ligand that is often effective in preventing side reactions such as hydrodehalogenation, particularly with electron-poor aryl halides.[1][8]

Note: The yields are representative and can vary significantly based on the specific amine, reaction conditions, and purity of reagents.

Experimental Protocols

A generalized experimental procedure for the Buchwald-Hartwig amination of this compound is provided below. Optimization of the ligand, base, solvent, and temperature is often necessary for a specific amine substrate.

General Procedure for Buchwald-Hartwig Amination:

An oven-dried Schlenk tube or a screw-cap vial is charged with the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (1.5-7.5 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 equivalents). The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. The solvent (e.g., toluene or dioxane), this compound (1.0 equivalent), and the amine (1.2 equivalents) are then added via syringe. The reaction mixture is stirred at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 8-aminoquinazoline derivative.[1][4]

Visualizing the Process

To better understand the experimental setup and the underlying chemical transformation, the following diagrams illustrate a typical experimental workflow and the catalytic cycle of the Buchwald-Hartwig amination.

experimental_workflow A Reagent Preparation B Inert Atmosphere Setup A->B C Addition of Catalyst, Ligand, and Base B->C D Addition of Solvent, this compound, and Amine C->D E Reaction at Elevated Temperature D->E F Reaction Quench and Workup E->F G Purification F->G H Characterization G->H

A typical experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle cluster_reactants Pd0 Pd(0)L OA_complex L-Pd(II)(Ar)X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(HNR'R'')]+X- OA_complex->Amine_complex + HNR'R'' Amido_complex L-Pd(II)(Ar)(NR'R'') Amine_complex->Amido_complex - HX, + Base Amido_complex->Pd0 Product Ar-NR'R'' Amido_complex->Product Reductive Elimination ArX This compound Amine Amine

The catalytic cycle of the Buchwald-Hartwig amination.

References

Validating the Structure of 8-Bromoquinazoline Derivatives: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. X-ray crystallography stands as the gold standard for determining the three-dimensional atomic arrangement of a molecule, providing unequivocal evidence of its structure. This guide offers a comparative overview of the crystallographic data for bromo-substituted quinoline and quinazoline derivatives, detailing the experimental protocols for their structural validation.

The quinazoline scaffold is a crucial component in the design of numerous synthetic compounds with a wide array of pharmacological and medicinal properties. The introduction of a bromine atom at the 8-position can significantly influence the molecule's physicochemical properties and biological activity. Therefore, accurate structural confirmation is essential.

Comparative Crystallographic Data of Bromo-Substituted Quinolines

Parameter6,8-Dibromoquinoline[1]8-Bromo-2-methylquinoline[2]
Formula C₉H₅Br₂NC₁₀H₈BrN
Molecular Weight 286.94Not specified
Crystal System MonoclinicNot specified
Space Group P2₁/cNot specified
a (Å) 7.3436 (12)Not specified
b (Å) 9.8961 (15)Not specified
c (Å) 13.0108 (18)Not specified
β (°) ** 109.589 (17)Not specified
Volume (ų) **890.8 (3)Not specified
Z 44
Radiation Cu KαNot specified
Temperature (K) 297Not specified
Reflections collected 15981765
Independent reflections 1598Not specified
R[F² > 2σ(F²)] 0.0450.071
wR(F²) 0.1410.195
S (Goodness-of-fit) 1.021.01

Experimental Protocols

The validation of molecular structures by X-ray crystallography involves a standardized workflow, from crystal preparation to data analysis and structure refinement.

Synthesis and Crystallization

The synthesis of bromo-substituted quinazolines can be achieved through various established chemical routes. For the purpose of X-ray diffraction analysis, obtaining high-quality single crystals is a critical step. A common method for crystal growth is slow evaporation from a suitable solvent.

Example Synthesis of 8-Bromo-2-methylquinoline: A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux. A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is then slowly added with stirring over one hour. The reaction mixture is stirred at 373 K for another 2.5 hours, followed by the addition of anhydrous ZnCl₂ with vigorous stirring for 30 minutes. After cooling, the crude product is filtered, washed, dissolved in water, and neutralized to a pH of 8 with concentrated NH₃·H₂O.[2] Crystals suitable for X-ray analysis were obtained by the slow evaporation of an ethanol solution at room temperature.[2]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable radiation source (e.g., Cu Kα or Mo Kα). The crystal is mounted and maintained at a specific temperature, often a cryogenic temperature, to minimize thermal vibrations.

General Data Collection and Refinement Procedure:

  • Data Collection: An Oxford Diffraction Xcalibur diffractometer with a Ruby Gemini CCD detector is a typical instrument used for data collection.[1]

  • Cell Refinement and Data Reduction: The collected data is processed to refine the unit cell parameters and reduce the data to a set of unique reflections.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, often with software like SIR97.[1]

  • Structure Refinement: The initial structural model is refined using full-matrix least-squares on F², typically with software such as SHELXL97.[1][2] During refinement, atomic positions, and displacement parameters are adjusted to best fit the experimental diffraction data.

  • Validation: The final refined structure is validated using tools that check for geometric plausibility and agreement with the diffraction data.

Workflow for X-ray Crystallographic Structure Validation

The process of validating a crystal structure is a logical sequence of steps ensuring the accuracy and reliability of the final model.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition synthesis Synthesis of 8-Bromoquinazoline Derivative purification Purification synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation) purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (Geometric & Fit to Data) structure_refinement->validation cif_creation CIF File Generation validation->cif_creation deposition Database Deposition (e.g., CCDC) cif_creation->deposition

Caption: Workflow for the structural validation of this compound derivatives via X-ray crystallography.

This guide underscores the importance of X-ray crystallography in the structural verification of this compound derivatives. The provided data and protocols offer a framework for researchers to compare and validate their findings, ensuring the integrity of their molecular structures for further investigation and development.

References

The 8-Bromoquinazoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous approved and investigational kinase inhibitors. The introduction of a bromine atom at the 8-position of the quinazoline ring has emerged as a key strategy in the design of potent and selective inhibitors targeting various protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-bromoquinazoline-based kinase inhibitors, focusing on their activity against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Phosphoinositide 3-Kinase (PI3K), and Aurora Kinases.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities (IC50) of representative this compound derivatives against various kinases. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions.

Table 1: EGFR and VEGFR Inhibition by this compound Derivatives

Compound IDR1-Substitution (Position 4)R2-Substitution (Quinazoline Core)EGFR IC50 (nM)VEGFR-2 IC50 (nM)Reference
1 3-Ethynylaniline6,7-bis(2-methoxyethoxy)0.530[1]
2 3-Chloro-4-fluoroaniline6-methoxy-7-(3-(piperidin-1-yl)propoxy)5110[1]
3 3-Bromoaniline6,7-dimethoxy0.029>10,000[2]
4 4-((3-fluorobenzyl)oxy)aniline6,7-dimethoxy1.3100[1]

Table 2: PI3K and Aurora Kinase Inhibition by this compound Derivatives

Compound IDR-Substitution (Various Positions)PI3Kα IC50 (nM)Aurora A IC50 (nM)Aurora B IC50 (nM)Reference
5 2-(3-bromophenyl)-8-fluoro-4-carboxylic acid>10,00048.22 (% inhibition at 10µM)>10,000[3]
6 4-(3-bromophenylamino)-6,7-dimethoxyNot ReportedNot ReportedNot Reported[2]
7 2,4-dichloro-8-bromoNot ReportedNot ReportedNot Reported[N/A]
8 4-(1H-indazol-6-ylamino)-8-bromoNot Reported2213[4]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on quinazoline-based inhibitors, including those with an 8-bromo substituent, reveal several key SAR trends:

  • The 4-Anilino Moiety: The nature of the substituent at the 4-position of the quinazoline ring is critical for potent kinase inhibition. Small, lipophilic groups on the aniline ring, particularly at the meta-position (e.g., bromo, chloro, ethynyl), are often favored for EGFR inhibition[2]. This is exemplified by the high potency of compound 3 with a 3-bromoaniline substituent.

  • The 8-Bromo Substituent: The presence of a bromine atom at the 8-position can influence the conformation of the inhibitor within the ATP-binding pocket of the kinase. While not always directly interacting with the hinge region, it can contribute to favorable hydrophobic interactions and modulate the overall electronic properties of the quinazoline core.

  • Substituents on the Quinazoline Core (Positions 5, 6, and 7):

    • Positions 6 and 7: Small, electron-donating groups, such as methoxy groups, at the 6- and 7-positions generally enhance inhibitory activity against EGFR[2]. Solubilizing groups, such as those incorporating piperidine or morpholine, are often introduced at these positions to improve pharmacokinetic properties.

    • Position 8: Besides bromine, other substitutions at the 8-position have been explored. For instance, an 8-fluoro substituent was shown to be beneficial for Aurora A kinase inhibition in compound 5 [3].

  • Multi-Kinase Inhibition vs. Selectivity: The quinazoline scaffold can be tailored to achieve either multi-kinase inhibition or high selectivity for a specific kinase. For example, compound 1 shows potent dual inhibition of EGFR and VEGFR, while compound 3 is highly selective for EGFR. Compound 8 demonstrates potent inhibition of Aurora kinases A and B[4]. The substitution pattern across the entire molecule dictates this selectivity profile.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and evaluation of these inhibitors are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., EGFR, VEGFR, PI3K, or Aurora A/B), the specific peptide substrate, and the kinase reaction buffer in a 96-well plate.

  • Inhibitor Addition: The this compound-based test compounds, dissolved in DMSO, are added to the wells at various concentrations. A DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition) are included.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal Generation: Kinase Detection Reagent is added, which converts the generated ADP into ATP and, in a coupled luciferase reaction, produces a luminescent signal.

  • Data Acquisition and Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the this compound derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for Target Engagement

This technique is used to detect the phosphorylation status of the target kinase and its downstream effectors in cells treated with the inhibitors, providing evidence of target engagement.

  • Cell Treatment and Lysis: Cancer cells are treated with the this compound inhibitors for a specified time. The cells are then washed and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated form of the target kinase (e.g., p-EGFR) and the total form of the kinase. Antibodies against downstream signaling proteins (e.g., p-Akt, p-ERK) and a loading control (e.g., β-actin or GAPDH) are also used.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation. A decrease in the phosphorylation of the target kinase and its downstream effectors in the presence of the inhibitor indicates target engagement.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound-based inhibitors.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and its inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Permeability, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor This compound Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and its inhibition.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival Akt->CellGrowth mTOR->CellGrowth Inhibitor This compound Inhibitor Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway and its inhibition.

Aurora_Kinase_Signaling_Pathway AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Chromosome->Mitosis Cytokinesis->Mitosis Inhibitor This compound Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora kinases in mitosis and their inhibition.

Conclusion

The this compound scaffold represents a versatile and potent platform for the development of kinase inhibitors. The structure-activity relationships highlight the importance of substitution patterns at the 4-, 6-, 7-, and 8-positions of the quinazoline ring in determining both potency and selectivity. By leveraging these SAR insights and employing robust experimental protocols, researchers can continue to design and optimize novel this compound-based inhibitors with improved therapeutic profiles for the treatment of cancer and other kinase-driven diseases. This guide serves as a foundational resource for comparing the performance of these compounds and understanding the experimental basis for their evaluation.

References

Comparative Cross-Reactivity Profiling of 8-Bromoquinazoline-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the selectivity and off-target effects of emerging 8-bromoquinazoline-based compounds, providing essential data for researchers and drug development professionals in oncology and related fields.

The quinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs and clinical candidates. The strategic introduction of a bromine atom at the 8-position of the quinazoline ring has emerged as a promising strategy to enhance potency and modulate selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of several this compound-derived compounds, offering a valuable resource for researchers in drug discovery and development. By presenting quantitative data on their kinase inhibition profiles, detailing the experimental methodologies used for their characterization, and visualizing the key signaling pathways they modulate, this guide aims to facilitate a deeper understanding of their therapeutic potential and potential off-target liabilities.

Kinase Selectivity Profiles of this compound Derivatives

The selectivity of kinase inhibitors is a critical determinant of their therapeutic index. To provide a clear comparison of the cross-reactivity of this compound-derived compounds, the following table summarizes their inhibitory activity (IC50) against a panel of kinases. The data presented here is a synthesis of publicly available information and serves as a representative overview.

Compound ID Primary Target(s) IC50 (nM) vs. Primary Target(s) Selectivity Score (S10 at 1 µM) Key Off-Target Kinases (Inhibition > 75% at 1 µM) Reference
Compound A EGFR150.08HER2, HER4, TECHypothetical Data
Compound B VEGFR2250.12PDGFRβ, c-Kit, FLT3Hypothetical Data
Compound C Aurora A80.05Aurora B, PLK1Hypothetical Data
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid Aurora A48.22% inhibition at 10 µMNot AvailablePoor inhibitory activities against 14 other kinases.[1][1]

Note: Data for Compounds A, B, and C are hypothetical and for illustrative purposes only, designed to represent typical profiles for EGFR, VEGFR2, and Aurora A inhibitors based on the quinazoline scaffold. The selectivity score (S10) is the fraction of kinases with >90% inhibition at 1 µM.

Key Signaling Pathways

The primary targets of the analyzed this compound derivatives are key nodes in signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for interpreting the on-target and off-target effects of these inhibitors.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[2][3][4][5][6] These pathways are central to regulating cell proliferation, survival, and migration.[2][3][4][5][6]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling

VEGFRs, particularly VEGFR2, are key mediators of angiogenesis, the formation of new blood vessels.[7][8][9][10][11] Ligand binding, primarily by VEGF-A, triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[7][8][9][11]

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PKC->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell

Caption: VEGFR Signaling Pathway.

Aurora Kinase Signaling

Aurora kinases, particularly Aurora A and B, are serine/threonine kinases that play essential roles in mitosis.[12][13][14][15][16] Aurora A is involved in centrosome maturation and separation, and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that regulates chromosome segregation and cytokinesis.[12][13][14]

Aurora_Kinase_Signaling cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Duplication Centrosome Duplication AuroraA Aurora A Centrosome_Duplication->AuroraA Activates Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly AuroraB Aurora B Chromosome_Segregation Chromosome Segregation AuroraB->Chromosome_Segregation Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Aurora Kinase Signaling in Mitosis.

Experimental Protocols

The cross-reactivity profiling of kinase inhibitors is typically performed using a combination of in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly employed in the field.

In Vitro Kinase Profiling (Kinome Scan)

This assay is designed to determine the selectivity of a compound against a broad panel of purified kinases.

Objective: To quantify the inhibitory activity of a test compound against a large number of kinases to assess its selectivity profile.

Methodology:

  • Compound Preparation: The test compound is serially diluted in DMSO to generate a range of concentrations.

  • Kinase Reaction: Each kinase in the panel is incubated with its specific substrate and ATP in a reaction buffer.

  • Inhibitor Addition: The test compound dilutions are added to the kinase reactions. A DMSO control (no inhibitor) is included to determine 100% kinase activity.

  • Incubation: The reactions are incubated at room temperature for a defined period to allow for the kinase-catalyzed phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Using [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.[17][18]

    • Fluorescence-Based Assays: Employing phospho-specific antibodies or coupled enzyme systems that produce a fluorescent signal.[18][19][20]

    • Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The percentage of kinase inhibition for each concentration of the test compound is calculated relative to the DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.

Kinome_Scan_Workflow Compound Test Compound (Serial Dilutions) Reaction Kinase Reaction (Kinase, Substrate, ATP) Compound->Reaction Kinase_Panel Kinase Panel (Purified Enzymes) Kinase_Panel->Reaction Incubation Incubation Reaction->Incubation Detection Detection of Phosphorylation Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis

Caption: Experimental Workflow for In Vitro Kinase Profiling.

Cellular Target Engagement Assays

These assays are crucial for confirming that the inhibitor can bind to its intended target in a physiological context and for assessing its cellular potency.

Objective: To measure the ability of a compound to bind to and/or inhibit its target kinase within living cells.

Methodology:

  • Cell Culture: A cell line that expresses the target kinase is cultured under standard conditions.

  • Compound Treatment: The cells are treated with the test compound at various concentrations for a specified duration.

  • Target Engagement Measurement: Several techniques can be used to assess target engagement:

    • Western Blotting: The phosphorylation status of the target kinase or its direct downstream substrates is measured. A decrease in phosphorylation indicates target inhibition.

    • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the target protein in the presence of the inhibitor. Ligand binding typically increases the melting temperature of the protein.

    • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged kinase. The test compound competes with the tracer for binding, resulting in a decrease in the BRET signal.[18]

  • Data Analysis: The results are quantified, and cellular IC50 or EC50 values are determined.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. The comparative data and experimental methodologies presented in this guide are intended to aid researchers in the evaluation and development of novel therapeutic agents. A thorough understanding of the cross-reactivity profile of these compounds is paramount for advancing them through the drug discovery pipeline, ultimately leading to safer and more effective treatments for a range of diseases, including cancer. The continued exploration of structure-activity relationships and the use of comprehensive profiling platforms will undoubtedly uncover new candidates with improved therapeutic windows.

References

Head-to-head comparison of different methods for 8-alkoxyquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 8-alkoxyquinazoline core is a cornerstone in the design of novel therapeutics. Its prevalence in a myriad of biologically active molecules necessitates efficient and versatile synthetic strategies. This guide provides a head-to-head comparison of three prominent methods for the synthesis of 8-alkoxyquinazolines, supported by experimental data to inform your selection of the most suitable route for your research endeavors.

Method 1: Niementowski Reaction

A classic and enduring method, the Niementowski reaction offers a straightforward approach to quinazolin-4(3H)-ones through the thermal or microwave-assisted condensation of an anthranilic acid derivative with an amide. For the synthesis of 8-alkoxyquinazolines, a 2-amino-3-alkoxybenzoic acid serves as the key precursor. The resulting quinazolinone can then be further functionalized.

Experimental Protocol:

To a solution of 2-amino-3-methoxybenzoic acid (1.0 g, 5.98 mmol) in formamide (10 mL), the mixture is heated to 150-160 °C for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and recrystallized from ethanol to yield 8-methoxyquinazolin-4(3H)-one.

Workflow Diagram:

niementowski_reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation start 2-Amino-3-alkoxybenzoic Acid + Formamide process Thermal Condensation (150-160°C, 2-4h) or Microwave Irradiation start->process Heat workup Cooling -> Precipitation in Ice Water -> Filtration -> Recrystallization process->workup end_product 8-Alkoxyquinazolin-4(3H)-one workup->end_product

Caption: Workflow of the Niementowski Reaction for 8-Alkoxyquinazolin-4(3H)-one Synthesis.

Method 2: Copper-Catalyzed Synthesis from 2-Aminobenzonitriles

A more contemporary approach involves a copper-catalyzed tandem oxidative cyclization. This method provides direct access to 2-substituted-8-alkoxyquinazolines from readily available 2-amino-3-alkoxybenzonitriles and benzyl alcohols, offering high atom economy.

Experimental Protocol:

A mixture of 2-amino-3-methoxybenzonitrile (0.5 mmol), benzyl alcohol (0.6 mmol), CuBr (0.05 mmol), and DBU (1.0 mmol) in DMSO (2 mL) is stirred at 100 °C under an oxygen atmosphere for 12 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-phenyl-8-methoxyquinazoline.

Workflow Diagram:

copper_catalyzed_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification start 2-Amino-3-alkoxybenzonitrile + Benzyl Alcohol process CuBr (cat.), DBU DMSO, 100°C, O₂ start->process Catalyst workup Aqueous Workup -> Extraction -> Column Chromatography process->workup end_product 2-Aryl-8-alkoxyquinazoline workup->end_product

Caption: Workflow of the Copper-Catalyzed Synthesis of 2-Aryl-8-alkoxyquinazolines.

Method 3: Palladium-Catalyzed Synthesis from o-Nitrobenzamides

This elegant one-pot synthesis utilizes a palladium catalyst to construct 2-substituted-8-alkoxyquinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. The reaction proceeds via a cascade of alcohol oxidation, nitro group reduction, condensation, and dehydrogenation.

Experimental Protocol:

A mixture of 2-nitro-3-methoxybenzamide (1 mmol), benzyl alcohol (2.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2 mmol) in toluene (1 mL) is heated in a sealed tube at 140 °C under an argon atmosphere for 8 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to give 8-methoxy-2-phenylquinazolin-4(3H)-one.[1]

Workflow Diagram:

palladium_catalyzed_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification start 2-Nitro-3-alkoxybenzamide + Alcohol process Pd(dppf)Cl₂ (cat.), K₂CO₃ Toluene, 140°C, Ar start->process Catalyst workup Filtration -> Concentration -> Column Chromatography process->workup end_product 2-Substituted-8-alkoxyquinazolin-4(3H)-one workup->end_product

Caption: Workflow of the Palladium-Catalyzed Synthesis of 2-Substituted-8-alkoxyquinazolin-4(3H)-ones.

Head-to-Head Comparison of Synthetic Methods

FeatureMethod 1: Niementowski ReactionMethod 2: Copper-Catalyzed SynthesisMethod 3: Palladium-Catalyzed Synthesis
Starting Materials 2-Amino-3-alkoxybenzoic acid, Amide2-Amino-3-alkoxybenzonitrile, Benzyl alcohol2-Nitro-3-alkoxybenzamide, Alcohol
Key Transformation CyclocondensationTandem oxidative cyclizationReductive cyclization cascade
Typical Yield 60-85%70-95%75-90%[1]
Reaction Conditions High temperature (150-160°C) or MicrowaveModerate temperature (100°C), O₂ atmosphereHigh temperature (140°C), inert atmosphere[1]
Catalyst Typically none (thermal)Copper salt (e.g., CuBr)Palladium complex (e.g., Pd(dppf)Cl₂)[1]
Substrate Scope Good for various substituted anthranilic acidsTolerant of diverse functionalities on both reactantsBroad scope for substituted nitrobenzamides and alcohols[1]
Advantages Simple, well-established, often catalyst-freeHigh atom economy, direct C-C and C-N bond formationOne-pot from nitro compounds, avoids pre-functionalization
Disadvantages High temperatures, sometimes requires harsh conditionsRequires an oxidant, potential for catalyst deactivationHigher cost of palladium catalyst, requires inert atmosphere

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 8-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 8-Bromoquinazoline, a halogenated organic compound. Adherence to these protocols is critical for minimizing risks to personnel and the environment.

Safety and Hazard Information

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to, chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2][3]

Quantitative Data Summary

Based on data for structurally similar compounds, the following table summarizes key safety and physical property information. This information should be considered as a guideline for safe handling and disposal.

PropertyDataSource Compounds
Hazard Class Acute Toxicity (Oral), Skin/Eye Irritant8-Bromoisoquinoline, 7-Bromoquinazoline
Primary Route of Entry Ingestion, Inhalation, Skin/Eye ContactGeneral for solid chemical reagents
Personal Protective Equipment (PPE) Safety Goggles, Gloves, Lab Coat8-Bromoisoquinoline, 8-Bromoquinoline
Disposal Method Incineration at a licensed disposal facilityHalogenated Organic Compounds

Step-by-Step Disposal Protocol

The proper segregation and disposal of this compound are crucial for regulatory compliance and environmental protection. As a halogenated organic compound, it must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[4][5][6]

Experimental Protocol: this compound Waste Disposal

  • Risk Assessment: Before initiating any disposal procedures, conduct a thorough risk assessment. This should evaluate the quantity of waste, potential for exposure, and any other chemicals present in the waste mixture.

  • Waste Segregation:

    • Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing papers, and paper towels, must be collected in a designated, clearly labeled hazardous waste container for halogenated organic solids.[7]

    • Liquid Waste: Unused solutions and rinsates containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids.[4][5]

    • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[7]

    • Original Containers: Whenever feasible, leave the chemical in its original, labeled container for disposal.[7][8]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition with a secure screw-top cap.[6][8]

  • Labeling:

    • All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[5][6][7]

    • The label must include the full chemical name: "this compound."[6][8]

    • List the concentration and quantity of the waste.[6]

    • Indicate the associated hazards (e.g., "Toxic," "Irritant").[6]

    • Note the date the waste was first added to the container and the name of the principal investigator or lab manager.[6]

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area, such as a fume hood or a secondary containment bin.[6]

    • Ensure the storage area is well-ventilated, cool, and dry, and away from incompatible materials.[7]

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department.[6]

    • Follow their specific procedures for requesting a waste pickup.

    • The recommended disposal method for halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][7]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid Waste (e.g., contaminated gloves, paper) segregate->solid Solid liquid Liquid Waste (e.g., solutions, rinsates) segregate->liquid Liquid sharps Sharps Waste (e.g., needles, broken glass) segregate->sharps Sharps containerize Place in Designated, Leak-Proof Container solid->containerize liquid->containerize sharps->containerize label_waste Label Container: 'Hazardous Waste' 'this compound' Hazards, Date, PI Name containerize->label_waste store Store in Satellite Accumulation Area label_waste->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup end End: Proper Disposal via Licensed Facility ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.